Thalidomide-PEG4-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O10/c25-18-4-3-17(20(28)23-18)24-21(29)15-2-1-14(13-16(15)22(24)30)34-12-11-33-10-9-32-8-7-31-6-5-19(26)27/h1-2,13,17H,3-12H2,(H,26,27)(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAFPDYXTYKEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Thalidomide-PEG4-COOH in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest. A key architectural component of many successful PROTACs is the E3 ligase-recruiting element. Thalidomide and its derivatives are prominent in this role, effectively hijacking the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the mechanism of action of PROTACs incorporating a Thalidomide-PEG4-COOH moiety, a widely used building block in PROTAC design. We will delve into its core functions, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying biological pathways and workflows.
Core Mechanism of Action
The fundamental role of the this compound component in a PROTAC is to mediate the recruitment of the CRBN E3 ligase to a specific protein of interest (POI), thereby inducing its degradation. This process can be broken down into several key steps:
-
Ternary Complex Formation : A PROTAC containing this compound simultaneously binds to the POI (via a separate "warhead" ligand) and to the CRBN subunit of the Cullin-RING E3 ligase complex (CRL4^CRBN^). This brings the POI and the E3 ligase into close proximity, forming a ternary complex. The formation of a stable and productive ternary complex is a critical determinant of a PROTAC's efficacy.
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
The Specific Roles of Thalidomide and the PEG4 Linker
-
Thalidomide Moiety : Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-characterized ligands for CRBN.[1] The glutarimide portion of thalidomide binds to a specific pocket in CRBN, inducing a conformational change that facilitates the recruitment of "neosubstrates" for ubiquitination.[1] In the context of a PROTAC, the POI becomes this neosubstrate.
-
PEG4 Linker : The polyethylene glycol (PEG) linker is not merely a passive connector. Its length, flexibility, and hydrophilicity are crucial for a PROTAC's overall performance. A PEG4 linker, consisting of four ethylene glycol units, offers several advantages:
-
Optimal Spacing and Flexibility : The linker provides the necessary distance and conformational flexibility to allow the thalidomide moiety and the warhead to simultaneously bind to CRBN and the POI, respectively, without steric hindrance. This is essential for the formation of a stable ternary complex.[2]
-
Enhanced Solubility : PEG linkers are hydrophilic, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is a critical factor for cell permeability and overall drug-like properties.[3]
-
Reduced Non-specific Binding : The hydrophilic nature of the PEG linker can help to minimize non-specific binding to other proteins and cellular components.
-
Data Presentation: Quantitative Analysis of Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize representative data for thalidomide-based PROTACs targeting different proteins. While direct comparisons across different studies should be made with caution due to variations in experimental conditions, these data illustrate the potency that can be achieved.
Table 1: Degradation Efficacy of a Thalidomide-Based SHP2 PROTAC [4][5]
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| 11 (ZB-S-29) | SHP2 | Various | 6.02 | >90 | Thalidomide-based |
Table 2: Degradation Efficacy of a Lenalidomide-Based BRD4 PROTAC [6]
| Compound | Target Protein | Cell Line | IC50 (nM, BRD4 BD1) | Anti-proliferative IC50 (µM) | Linker Type |
| 21 | BRD4 | THP-1 | 41.8 | 0.81 | Lenalidomide-based |
Note: While compound 21 is lenalidomide-based, it demonstrates the typical potency range for CRBN-recruiting PROTACs targeting BRD4.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PROTAC efficacy. Below are outlines for key experiments.
Western Blotting for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
-
Principle : Cells are treated with the PROTAC, and the total protein is extracted. The target protein level is then detected and quantified using a specific antibody.
-
Protocol Outline :
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting :
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
Confirming the formation of the Target-PROTAC-E3 ligase complex is crucial for mechanistic validation.
-
Principle : Various biophysical and cellular assays can be used to detect the proximity of the target protein and the E3 ligase in the presence of the PROTAC.
-
Common Techniques :
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) : In a cellular context, the target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase (e.g., CRBN) is fused to a fluorescent acceptor (e.g., HaloTag®). Ternary complex formation brings the donor and acceptor into close proximity, resulting in energy transfer that can be measured.
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) : In a biochemical setting, donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase. The formation of the ternary complex brings the beads together, generating a luminescent signal.
-
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) : These are in vitro biophysical techniques that can provide detailed kinetic and thermodynamic information about the binding interactions within the ternary complex.
-
Ubiquitination Assays
These assays directly measure the ubiquitination of the target protein.
-
Principle : To demonstrate that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system, the ubiquitination of the target protein is assessed.
-
Protocol Outline (Immunoprecipitation-based) :
-
Cell Treatment : Treat cells with the PROTAC for a time point that precedes significant degradation. It is often beneficial to pre-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.
-
Immunoprecipitation : Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting : Elute the immunoprecipitated protein and analyze it by Western blotting using an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands indicates polyubiquitination of the target protein.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect of Degradation: A Technical Guide to Thalidomide-PEG4-COOH in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, the strategic design of bifunctional molecules is paramount. Thalidomide-PEG4-COOH has emerged as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides an in-depth exploration of the role and application of this compound in research, focusing on its utility in hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.
This compound is a heterobifunctional molecule composed of a thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a four-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid group.[1] This structure provides the essential components for PROTAC assembly: a CRBN-recruiting element and a reactive handle for conjugation to a ligand that targets a protein of interest (POI). The PEG4 linker offers a balance of hydrophilicity and spatial separation, which is often critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Core Application in PROTAC Technology
The primary application of this compound is as a precursor for the synthesis of PROTACs. PROTACs are designed to induce the degradation of specific proteins by bringing them into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.
The general mechanism of action for a PROTAC synthesized from this compound is as follows:
-
The PROTAC enters the cell and simultaneously binds to the target protein (via the conjugated POI ligand) and the Cereblon E3 ligase (via the thalidomide moiety).
-
This binding event forms a ternary complex (POI-PROTAC-CRBN).
-
The formation of this complex allows the E3 ligase to polyubiquitinate the target protein.
-
The polyubiquitinated protein is recognized and degraded by the proteasome.
Data Presentation: A Case Study of dCBP-1
A prominent example of a PROTAC synthesized using a thalidomide-PEG4-linker is dCBP-1, a potent and selective degrader of the transcriptional coactivators p300 and CREB-binding protein (CBP).[1] The degradation efficiency of dCBP-1 has been quantified in various cell lines, demonstrating its utility as a chemical probe to study the roles of p300/CBP in gene regulation and disease.
| PROTAC | Target Protein(s) | Cell Line | DC50 (Degradation) | Dmax (Degradation) | Timepoint | Reference |
| dCBP-1 | p300/CBP | MM1S (Multiple Myeloma) | Not explicitly stated, but near-complete degradation observed at 10-1000 nM | >95% | 6 hours | [1] |
| dCBP-1 | p300/CBP | HAP1 (Human Haploid) | Not explicitly stated, but near-complete degradation observed at 10-1000 nM | >95% | 6 hours | [1] |
Note: The original publication emphasizes near-complete degradation at given concentrations rather than providing a precise DC50 value from a dose-response curve.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for the amide coupling of this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a dry glass vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
To the this compound solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the activated this compound solution dropwise to the solution of the target protein ligand.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (e.g., in DMSO)
-
Cell culture medium and supplements
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
If necessary, strip the membrane and re-probe for the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Signaling Pathways
The utility of PROTACs derived from this compound extends to the modulation of various signaling pathways through the degradation of key regulatory proteins. For instance, the degradation of p300/CBP by dCBP-1 has profound effects on transcriptional regulation.
p300 and CBP are histone acetyltransferases (HATs) that act as transcriptional coactivators. They are recruited to gene promoters and enhancers by DNA-binding transcription factors. Once recruited, they acetylate histones, leading to a more open chromatin structure that facilitates transcription. They also acetylate other transcription factors, modulating their activity. By degrading p300/CBP, dCBP-1 can effectively shut down the expression of genes that are dependent on these coactivators, such as the MYC oncogene in multiple myeloma.[1]
Conclusion
This compound is a versatile and indispensable tool in the development of PROTACs for targeted protein degradation. Its pre-packaged Cereblon-binding moiety and flexible, hydrophilic linker with a reactive carboxylic acid handle streamline the synthesis of novel degraders. The successful development of potent PROTACs like dCBP-1 underscores the potential of this building block to create powerful chemical probes and potential therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate their own PROTACs, thereby accelerating the exploration of the "degradable" proteome.
References
The Pivotal Role of Thalidomide-PEG4-COOH in Advancing Targeted Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system. A critical building block in the synthesis of many potent PROTACs is Thalidomide-PEG4-COOH. This molecule serves as a versatile E3 ligase ligand-linker conjugate, incorporating the well-characterized thalidomide moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase and a flexible four-unit polyethylene glycol (PEG4) linker terminating in a carboxylic acid for conjugation to a target protein ligand. This technical guide provides a comprehensive overview of the role, synthesis, and application of this compound in the development of novel protein degraders, complete with quantitative data, detailed experimental protocols, and visual workflows.
The Core Mechanism: Orchestrating Protein Destruction
This compound is a foundational component in the construction of CRBN-recruiting PROTACs. Its mechanism of action is centered on the formation of a ternary complex, a crucial step in initiating the degradation cascade. The thalidomide portion of the molecule binds to the CRBN substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2] The PEG4 linker provides the necessary spatial orientation for the PROTAC to simultaneously bind to a protein of interest (POI) via a conjugated "warhead" ligand. This induced proximity brings the POI into the vicinity of the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
dot
Quantitative Analysis of PROTAC Efficacy
The effectiveness of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data for PROTACs utilizing a this compound or similar short PEG linker, demonstrating their utility in degrading specific protein targets.
Table 1: Degradation Efficacy of a p300/CBP-Targeting PROTAC
A notable application of Thalidomide-NH-PEG4-COOH is in the synthesis of dCBP-1, a potent and selective degrader of the histone acetyltransferases p300 and CBP.[1][3] A study exploring linkage vectors for p300/CBP degraders identified a compound with a PEG4 linker as a highly effective p300 degrader in the MM1.S multiple myeloma cell line.[4]
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| A-485-pomalidomide with PEG4 linker | p300 | MM1.S | ~100-1000 | >90 | [4] |
Table 2: Representative Degradation Data for BRD4-Targeting PROTACs with PEG Linkers
| PROTAC | Target Protein | Linker | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | BRD4 | JQ1-derivative linked to thalidomide | ~10-50 | >90 | [5] |
| Representative BRD4 PROTAC | BRD4 | Thalidomide with PEG linker | <500 | >90 | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful development and characterization of PROTACs. The following sections provide methodologies for key experiments in the TPD workflow.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the general steps for conjugating a protein of interest (POI) ligand containing a primary amine to this compound via amide bond formation.
Materials:
-
This compound
-
POI ligand with a free primary amine
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve this compound (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
dot
References
- 1. Thalidomide-NH-PEG4-COOH - Immunomart [immunomart.com]
- 2. Small molecule-mediated degradation of p300 and CBP for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of ligand linkage vectors for the development of p300/CBP degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Architect's Guide to Targeted Protein Degradation: Core Principles of PROTAC Design Featuring E3 Ligase Binders
A Technical Whitepaper for Drug Discovery Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to the targeted destruction of disease-causing proteins. This technical guide provides an in-depth exploration of the fundamental principles governing PROTAC design, with a specific focus on the critical role of E3 ligase binders. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of this transformative technology.
The PROTAC Mechanism: A Controlled Demolition at the Molecular Level
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1][2] By simultaneously engaging both the POI and an E3 ligase, a PROTAC facilitates the formation of a ternary complex.[1] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[1][3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[3]
The E3 Ligase Binder: The Engine of Degradation
The choice of E3 ligase and its corresponding ligand is a cornerstone of PROTAC design, directly influencing degradation efficiency, selectivity, and the overall pharmacological profile of the molecule.[4] While over 600 E3 ligases exist in the human genome, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized small molecule binders.[5]
The most commonly recruited E3 ligases in PROTAC design include:
-
Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide and its analogs (pomalidomide, lenalidomide).[6]
-
von Hippel-Lindau (VHL): VHL binders are typically peptidomimetics that mimic the binding of hypoxia-inducible factor 1α (HIF-1α).[6]
-
Inhibitor of Apoptosis Proteins (IAPs): Ligands for IAPs are often based on the endogenous ligand SMAC/DIABLO.
-
Mouse Double Minute 2 Homolog (MDM2): Nutlin and its derivatives are common ligands for recruiting MDM2.[5]
Quantitative Comparison of E3 Ligase Ligand Performance
The selection of an E3 ligase binder can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables provide a comparative summary of the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets.
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| Pomalidomide | CRBN | ~157 nM (Ki) | Competitive Titration |
| Lenalidomide | CRBN | 0.64 µM | ITC |
| VH032 | VHL | 185 nM | Not Specified |
| Nutlin-3a | MDM2 | 36 nM (Ki) | Not Specified |
| Bestatin | IAP | 1.8 µM (Ka) | Not Specified |
Note: This table presents a selection of publicly available data and is not exhaustive. Binding affinities can vary depending on the specific assay conditions and constructs used.
| Target Protein | PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | dBET1 | CRBN | MV4;11 | 8 | >95 |
| BRD4 | MZ1 | VHL | HeLa | 25 | >90 |
| BTK | RC-3 | CRBN | Mino | 2.2 | 97 |
| KRAS G12D | Compound 8o | VHL | SNU-1 | 19.77 | >95 |
| PI3K/mTOR | GP262 | Not Specified | MDA-MB-231 | 42.23-227.4 (PI3K), 45.4 (mTOR) | 71.3-88.6 (PI3K), 74.9 (mTOR) |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.[7][8][9]
Experimental Design and Evaluation Workflow
The development of a successful PROTAC requires a systematic approach involving design, synthesis, and rigorous experimental evaluation.
Key Experimental Protocols
Objective: To characterize the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., SA chip)
-
Purified E3 ligase (e.g., VHL complex), biotinylated for immobilization
-
Purified target protein (e.g., Brd4)
-
PROTAC molecule
-
Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4)
Protocol:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the SA sensor chip to a target response unit (RU) level.
-
Binary Interaction (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KDbinary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary.[10]
Objective: To quantify the degradation of the target protein in cells upon PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.[11]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[12]
-
Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
PROTAC stock solution
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with serial dilutions of the PROTAC in triplicate for a specified duration (e.g., 72 hours).[13]
-
CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.[13]
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.[14]
-
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
E1 and E2 enzymes
-
Ubiquitin
-
ATP
-
PROTAC
-
Reaction buffer
-
Anti-ubiquitin antibody for Western blot detection
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, ATP, and the target protein in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration. Include a no-PROTAC control.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).[15]
-
Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein or ubiquitin to visualize the ubiquitinated species.[16]
Conclusion
The design of effective PROTACs is a multifactorial process that requires a deep understanding of the interplay between the target protein, the E3 ligase, and the PROTAC molecule itself. The selection of the E3 ligase binder is a critical decision that profoundly influences the potency, selectivity, and overall success of a PROTAC. By employing a systematic workflow that integrates rational design with rigorous biochemical and cellular evaluation, researchers can unlock the full therapeutic potential of this powerful technology to address a wide range of diseases, including those driven by previously "undruggable" targets.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 14. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
Methodological & Application
Application Notes and Protocols for PROTACs Utilizing Thalidomide-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the design and experimental evaluation of Proteolysis Targeting Chimeras (PROTACs) that employ a Thalidomide-PEG4-COOH linker system. Thalidomide serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), while the PEG4 linker provides appropriate spacing and solubility, and the terminal carboxylic acid allows for conjugation to a ligand for a protein of interest (POI).
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell. They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][]
A PROTAC molecule consists of three key components:
-
A ligand for the Protein of Interest (POI): This moiety selectively binds to the target protein that is intended for degradation.
-
A ligand for an E3 Ubiquitin Ligase: This part of the molecule recruits an E3 ligase. In this case, thalidomide recruits the Cereblon (CRBN) E3 ligase.[4]
-
A chemical linker: This connects the POI ligand and the E3 ligase ligand. The nature and length of the linker are crucial for the formation of a stable and productive ternary complex.[2][5]
The fundamental mechanism of action involves the PROTAC molecule simultaneously binding to the POI and the E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[6][7][8] This proximity induces the E3 ligase to poly-ubiquitinate the POI. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2][] The PROTAC molecule is subsequently released and can participate in further catalytic cycles of degradation.[1][8]
The use of a this compound construct provides a versatile platform for PROTAC development. Thalidomide is a well-characterized ligand for CRBN, and the PEG4 linker offers a balance of flexibility and hydrophilicity. The terminal carboxylic acid enables straightforward chemical conjugation to a variety of amine-containing POI ligands.
Diagrams of Key Processes
Caption: Mechanism of Action for a Thalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC development and evaluation.
Caption: Downstream effects of PROTAC-mediated kinase degradation.
Experimental Protocols
Synthesis of POI-PROTAC from this compound
This protocol describes the amide coupling of an amine-containing POI ligand to this compound.
Materials:
-
This compound
-
POI-Ligand with a primary or secondary amine (POI-Ligand-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO3 solution
Procedure:
-
In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the POI-Ligand-NH2 (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the POI-Ligand-NH2 solution dropwise to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and dilute with DCM.
-
Wash the organic layer with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC using a water/acetonitrile gradient with 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
In Vitro and Cellular Characterization Protocols
Objective: To determine the binding affinity of the PROTAC to the POI and to the CRBN E3 ligase independently.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant purified POI and CRBN-DDB1 complex
-
Synthesized PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the POI and CRBN-DDB1 complex on separate flow cells of a CM5 sensor chip using standard amine coupling chemistry. Use one flow cell as a reference (no protein immobilized).
-
Prepare a dilution series of the PROTAC in running buffer (e.g., 0.1 to 1000 nM).
-
Inject the PROTAC dilutions over the flow cells at a constant flow rate.
-
Monitor the binding response (in Response Units, RU) over time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Objective: To demonstrate and quantify the formation of the POI-PROTAC-CRBN ternary complex.[9]
Materials:
-
Tagged recombinant POI (e.g., His-tagged) and tagged CRBN-DDB1 (e.g., GST-tagged)
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-cryptate anti-His)
-
Fluorescently labeled anti-tag antibody (e.g., d2-labeled anti-GST)
-
Synthesized PROTAC
-
Assay buffer and 384-well plates
-
TR-FRET plate reader
Procedure:
-
Add a constant concentration of His-POI and GST-CRBN-DDB1 to the wells of a 384-well plate.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the Tb-anti-His and d2-anti-GST antibodies to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measure the TR-FRET signal (emission at 665 nm and 620 nm after excitation at 337 nm).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, often showing a "hook effect" at high concentrations.[9]
Objective: To measure the dose- and time-dependent degradation of the POI in a cellular context.[10]
Materials:
-
Cancer cell line expressing the POI
-
Cell culture medium and supplements
-
Synthesized PROTAC and DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Dose-Response: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., the concentration giving maximal degradation) for different durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Controls: Include a vehicle-only (DMSO) control and a co-treatment with the PROTAC and MG132 to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
Objective: To assess the functional consequence of POI degradation on cell proliferation or viability.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Synthesized PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubate for a relevant period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 (concentration for 50% inhibition of cell growth).
Data Presentation
The quantitative data generated from the above experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Biophysical and Biochemical Characterization of the PROTAC
| Parameter | Value | Assay Method |
|---|---|---|
| Binary Binding Affinity (KD) | ||
| POI | [Value] nM | SPR |
| CRBN-DDB1 | [Value] nM | SPR |
| Ternary Complex Formation | ||
| EC50 | [Value] nM | TR-FRET |
| Cellular Degradation | ||
| DC50 | [Value] nM | Western Blot |
| Dmax | [Value] % | Western Blot |
| Functional Activity |
| IC50 | [Value] nM | Cell Viability Assay |
Table 2: Time-Dependent Degradation of POI
| Time (hours) | % POI Remaining (vs. Vehicle) |
|---|---|
| 0 | 100% |
| 2 | [Value] % |
| 4 | [Value] % |
| 8 | [Value] % |
| 16 | [Value] % |
| 24 | [Value] % |
In Vivo Experimental Design Considerations
For in vivo studies, the PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) properties must be evaluated.[]
-
PK Studies: Assess the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC in an animal model (e.g., mouse). This will help determine the appropriate dosing regimen.[12]
-
PD Studies: Correlate the PROTAC concentration in plasma and tissues with the level of POI degradation in those tissues. This is typically done by sacrificing animals at various time points after dosing and performing western blots on tissue lysates.[13][14]
-
Efficacy Studies: Evaluate the anti-tumor activity of the PROTAC in a relevant xenograft or patient-derived xenograft (PDX) model.[15][16]
-
Toxicology Studies: Assess the safety profile of the PROTAC, including on-target and off-target toxicities.[12][17] This may involve monitoring body weight, clinical signs, and performing histopathology on major organs.[]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ternary Complex Formation [promega.sg]
- 10. benchchem.com [benchchem.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thalidomide-PEG4-COOH in Cancer Cell Lines: A Guide for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Thalidomide-PEG4-COOH is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in cancer research. This molecule serves as a bifunctional linker-ligand conjugate, incorporating the well-characterized E3 ubiquitin ligase ligand, thalidomide, and a 4-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid. The thalidomide moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase, while the carboxyl group provides a versatile handle for conjugation to a ligand that binds to a specific protein of interest (POI). This enables the synthesis of PROTACs designed to induce the targeted degradation of cancer-promoting proteins.
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By forming a ternary complex between the target protein, the PROTAC, and an E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven mechanism offers a powerful alternative to traditional small-molecule inhibitors, with the potential to target proteins previously considered "undruggable."
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs for cancer cell line-based research.
Mechanism of Action
The core function of a PROTAC synthesized from this compound is to induce the selective degradation of a target protein. This process is initiated by the PROTAC simultaneously binding to the target protein and the CRBN E3 ligase, forming a ternary complex. The proximity induced by the PROTAC allows for the efficient transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation: Performance of PROTACs in Cancer Cell Lines
While this compound itself is not typically used for direct treatment of cell lines, it is a key component in the synthesis of PROTACs. The following table summarizes the performance of representative PROTACs that utilize a thalidomide or pomalidomide (a thalidomide analog with higher CRBN affinity) E3 ligase ligand and a PEG linker in various cancer cell lines. This data serves as a reference for the expected efficacy of PROTACs developed using this building block.
| Target Protein | E3 Ligase Ligand | Cancer Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| SHP2 | Thalidomide | - | 6.02 | >90 | - | [1] |
| BTK | Pomalidomide | B cell lymphoma lines | Low nM | >90 | - | [2] |
| BTK (C481S mutant) | Pomalidomide | Recombinant HeLa | 30 | >90 | - | [2] |
| BTK | Pomalidomide | Namalwa | 9.1 | >99 | - | [2] |
| Androgen Receptor | Thalidomide | VCaP & LNCaP | <1 | >95 | <10 | [2] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved. IC50: Concentration of the PROTAC required to inhibit 50% of a biological function (e.g., cell viability).
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound and the subsequent evaluation of its activity in cancer cell lines.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with an amine handle
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound (1 eq) and the target protein ligand (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Add DIPEA (3 eq) to the reaction mixture and stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol details the assessment of a PROTAC's ability to induce the degradation of its target protein in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with varying concentrations of the PROTAC. Include a vehicle-only (DMSO) control. For mechanism validation, a co-treatment with a proteasome inhibitor like MG132 can be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay
This protocol is for assessing the effect of the PROTAC on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting
-
No or low protein degradation:
-
Confirm the formation of the ternary complex.
-
Optimize the linker length and attachment point on the target ligand.
-
Ensure the target protein is expressed in the chosen cell line.
-
Verify the activity of the proteasome in the cell line.
-
-
Off-target effects:
-
Perform proteomics studies to identify other degraded proteins.
-
Synthesize a negative control PROTAC (e.g., with an inactive E3 ligase ligand).
-
-
Poor cell permeability:
-
Modify the physicochemical properties of the PROTAC to improve cell permeability.
-
Conclusion
This compound is a valuable tool for the development of PROTACs targeting a wide range of cancer-relevant proteins. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel protein degraders for cancer therapy research. Rigorous experimental design and data analysis are crucial for the successful application of this technology.
References
Application Notes: Measuring Protein Degradation with a Thalidomide-PEG4-COOH PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by co-opting the body's natural protein disposal machinery.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[2]
This application note focuses on a specific class of PROTACs utilizing a Thalidomide-based ligand connected to a warhead via a Polyethylene Glycol (PEG) linker, specifically Thalidomide-PEG4-COOH . The thalidomide moiety functions as a "molecular glue" to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4][5] The PEG4 linker provides the necessary spacing and flexibility for the PROTAC to simultaneously engage both the target protein and CRBN, while the carboxylic acid (COOH) group often serves as an attachment point for the POI ligand.
By bringing the POI and CRBN into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[3] This polyubiquitination marks the POI for degradation by the 26S proteasome, leading to its selective removal from the cell.[1] Validating the efficacy, selectivity, and mechanism of action of these PROTACs is a critical step in their development. This document provides detailed protocols for key experiments to quantify and characterize the degradation induced by a this compound PROTAC.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental action of a Thalidomide-based PROTAC is the formation of a ternary complex, which brings together the target protein and the CRBN E3 ligase.[6] This induced proximity is the catalytic step that triggers the ubiquitination cascade, ultimately leading to the degradation of the target protein. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Data Presentation: Quantifying Degradation Efficiency
The efficacy of a PROTAC is typically assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).[1][7] Lower DC50 and higher Dmax values indicate a more potent and effective PROTAC.[8]
Table 1: Representative Degradation Performance of a this compound PROTAC Note: This data is representative and illustrative of typical results for a similar PROTAC.
| PROTAC Compound | Target Protein | Cell Line | Assay Method | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (h) |
| Thalidomide-PEG4-Target X | Target X | HeLa | Western Blot | 25 | >90 | 24 |
| Thalidomide-PEG4-Target X | Target X | HeLa | HiBiT Assay | 18 | >95 | 18 |
| Thalidomide-PEG4-Target Y | Target Y | HEK293 | Mass Spec | 40 | 88 | 24 |
Table 2: Comparison of Key Experimental Methods for PROTAC Validation
| Method | Information Provided | Throughput | Pros | Cons |
| Western Blot | Target protein levels (DC50, Dmax) | Low to Medium | Widely available, cost-effective, provides size confirmation.[9] | Semi-quantitative, antibody-dependent, low throughput.[10] |
| Co-Immunoprecipitation | Ternary complex formation | Low | Confirms mechanism of action in a cellular context.[6][11] | Antibody-dependent, wash steps may disrupt weak interactions.[11] |
| Mass Spectrometry | Global proteome changes, on- and off-target effects | Low to High | Unbiased, highly sensitive, comprehensive proteome coverage.[7][12] | Requires specialized equipment and expertise, higher cost. |
| Live-Cell Assays (e.g., HiBiT) | Real-time degradation kinetics (k_deg) | High | Highly sensitive, quantitative, suitable for high-throughput screening.[13] | Requires genetic modification (tagging) of the target protein.[14] |
Experimental Protocols
An effective workflow for validating a PROTAC involves quantifying its degradation ability, confirming its mechanism, and assessing its specificity.
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol is the most common method for determining the extent of target protein degradation.[1]
Materials:
-
Cell culture reagents and appropriate cell line
-
This compound PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[2]
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[2] Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[2]
-
Incubate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][7]
-
Incubate the membrane with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C.[1][7]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.[1]
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[1]
-
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
This protocol verifies the PROTAC's mechanism of action by demonstrating the formation of the POI-PROTAC-CRBN complex.[6]
Materials:
-
Treated cell lysates (as prepared in Protocol 1, Step 2)
-
Proteasome inhibitor (e.g., 10 µM MG132) to prevent degradation of the complex[6][15]
-
Non-denaturing lysis buffer
-
Anti-CRBN antibody and a control IgG antibody
-
Protein A/G magnetic or agarose beads
Methodology:
-
Cell Treatment and Lysis:
-
Culture and treat cells with the PROTAC or DMSO as described previously. Importantly, pre-treat cells with a proteasome inhibitor like MG132 for 2 hours before and during PROTAC treatment to stabilize the ternary complex.[6]
-
Lyse cells in a non-denaturing lysis buffer to preserve protein interactions.
-
-
Immunoprecipitation:
-
Normalize the protein concentration of the lysates. Use at least 1 mg of total protein per IP reaction.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[6]
-
Transfer the supernatant to a new tube and add 2-5 µg of anti-CRBN antibody (or control IgG). Incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot (as in Protocol 1).
-
Probe the membrane with a primary antibody against the target protein (POI). A band for the POI in the anti-CRBN IP lane (but not the IgG control) confirms the formation of the ternary complex.[6]
-
It is also recommended to probe for CRBN to confirm successful immunoprecipitation.
-
Protocol 3: Mass Spectrometry for Global Proteome Analysis
Quantitative proteomics provides an unbiased, global view of protein abundance changes, which is crucial for identifying potential off-target degradation and confirming the specificity of the PROTAC.[7][16]
Materials:
-
Treated cell pellets
-
Lysis buffer for mass spectrometry (e.g., Urea-based)
-
DTT, iodoacetamide, and Trypsin
-
Tandem Mass Tag (TMT) labeling reagents (for quantitative proteomics)
-
LC-MS/MS system (e.g., Orbitrap)
Methodology:
-
Sample Preparation:
-
Protein Digestion and Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[7]
-
For quantitative analysis, label the peptides from each condition (e.g., control vs. PROTAC-treated) with different isobaric TMT tags according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify and quantify proteins.
-
Generate a list of proteins whose abundance significantly changes upon PROTAC treatment. The target protein should be among the most significantly downregulated proteins. All other downregulated proteins are potential off-targets.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sapient.bio [sapient.bio]
Application Notes: Quantitative Assessment of PROTAC Efficacy Using Western Blot
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. content.protocols.io [content.protocols.io]
Application Notes and Protocols for In Vitro Testing of Thalidomide-PEG4-COOH Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), have re-emerged as critical therapeutic agents, particularly in oncology. Their mechanism of action is primarily mediated through binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, termed neosubstrates.
Thalidomide-PEG4-COOH is a functionalized derivative of thalidomide that incorporates a polyethylene glycol (PEG) linker with a terminal carboxylic acid. This modification makes it a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), thereby inducing its degradation.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar thalidomide-based molecules. The assays focus on its primary biochemical activity (CRBN binding and induction of ubiquitination) and its downstream cellular effects (cytotoxicity and anti-angiogenesis).
I. Cereblon (CRBN) Binding Assays
The initial and most critical step in the mechanism of action of thalidomide and its analogs is direct binding to Cereblon. Quantifying this binding affinity is essential for validating new derivatives. Several biophysical and biochemical methods can be employed for this purpose.
Data Presentation: Comparative Binding Affinities of Thalidomide and Analogs to CRBN
While specific binding data for this compound is not widely published, its affinity is expected to be comparable to that of thalidomide due to the conserved glutarimide moiety responsible for CRBN interaction. The following table summarizes reported binding affinities for thalidomide and its clinically relevant derivatives, providing a benchmark for experimental results.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [1] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [2][3] |
| Lenalidomide | ~178 nM | Competitive Titration | [1][2] |
| Pomalidomide | ~157 nM | Competitive Titration | [1][2] |
Experimental Protocols
This is a high-throughput competitive binding assay.
-
Principle: this compound competes with a fluorescently labeled thalidomide tracer for binding to a tagged CRBN protein (e.g., GST- or His-tagged). Binding of the tracer to an antibody-recognizing tag on CRBN, which is labeled with a FRET donor, brings the donor and acceptor into proximity, generating a FRET signal. Unlabeled competitors disrupt this interaction, leading to a decrease in the FRET signal.[4]
-
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of tagged recombinant human CRBN protein.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound.[2]
-
Use a commercially available HTRF Cereblon binding kit containing a fluorescent thalidomide tracer and a FRET donor-labeled antibody (e.g., anti-GST-Europium Cryptate).[4]
-
-
Assay Procedure (384-well plate format):
-
Add serially diluted this compound or control compounds to the wells.
-
Add the tagged CRBN protein to each well and incubate for 60 minutes at room temperature to allow for binding.[2]
-
Add the pre-mixed HTRF detection reagents (fluorescent thalidomide tracer and labeled antibody).[2]
-
Incubate for 2-4 hours at room temperature to allow the binding to reach equilibrium.[2]
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Plot the HTRF ratio against the concentration of this compound.
-
Determine the IC50 value from the resulting competition curve. This can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[2]
-
-
-
Principle: This assay measures the change in the rotational speed of a fluorescently labeled thalidomide molecule upon binding to CRBN. A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger CRBN protein, its rotation slows, increasing polarization. An unlabeled competitor like this compound will displace the tracer, causing a decrease in polarization.[5][6]
-
Protocol:
-
Reaction Mixture: In a microtiter plate, combine purified recombinant CRBN with a fluorescently labeled thalidomide tracer (e.g., Cy5-labeled thalidomide).[6]
-
Competition: Add varying concentrations of this compound to the mixture.[5]
-
Incubation: Incubate the reaction to allow the binding to reach equilibrium.[5]
-
Measurement: Measure the fluorescence polarization using a microplate reader.[5]
-
Data Analysis: Plot the decrease in fluorescence polarization against the concentration of the test compound to determine the IC50 value.[5]
-
II. In Vitro Ubiquitination Assay
This assay directly assesses the functional consequence of this compound binding to CRBN within the CRL4-CRBN E3 ligase complex, which is the ubiquitination of a neosubstrate.
Experimental Protocol
This protocol describes a reconstituted in vitro ubiquitination reaction.
-
Principle: The assay combines purified components of the ubiquitination cascade (E1, E2, E3 ligase), ubiquitin, ATP, and a known neosubstrate of the CRBN-thalidomide complex (e.g., Ikaros, IKZF1). The ability of this compound to induce the formation of a ternary complex between CRBN and the neosubstrate will lead to the polyubiquitination of the neosubstrate, which can be detected by Western blotting.[7][8]
-
Materials and Reagents:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBE2D2)
-
E3 Ligase Complex (purified DDB1-CUL4A-RBX1-CRBN)
-
Ubiquitin
-
Neosubstrate Protein (e.g., purified recombinant IKZF1)
-
This compound
-
ATP
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
-
Reaction Setup (for a 25 µL reaction):
-
Thaw all components on ice.[7]
-
Prepare a master mix of common reagents. For one reaction, combine:
-
ddH₂O (to final volume)
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL ATP (100 mM stock for 5 mM final)
-
1.25 µL E1 Enzyme (1 µM stock for 50 nM final)
-
1.25 µL E2 Enzyme (5 µM stock for 250 nM final)
-
2.0 µL Ubiquitin (1 mg/mL stock for ~8 µM final)
-
1.25 µL Neosubstrate (5 µM stock for 250 nM final)[7]
-
-
In separate tubes, add the master mix.
-
Add 1.0 µL of the E3 Ligase Complex (2.5 µM stock for 100 nM final).[7]
-
Add this compound to the desired final concentration (e.g., 0.1 - 10 µM). Include a DMSO vehicle control.
-
Control Reactions:
-
No E3: Replace the E3 ligase with buffer.
-
No Compound: Use DMSO vehicle only.
-
No ATP: Replace ATP with water.
-
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reaction by adding 5 µL of 5X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[7]
-
-
Analysis by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).[7]
-
Incubate with a primary antibody against the neosubstrate (e.g., anti-IKZF1) overnight at 4°C.[7]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[7]
-
Detect the protein bands using a chemiluminescent substrate. A ladder of higher molecular weight bands for the neosubstrate indicates polyubiquitination.[7]
-
III. Cell Viability and Cytotoxicity Assays
These assays measure the downstream cellular consequences of this compound activity, such as anti-proliferative or cytotoxic effects, which are often observed in cancer cell lines sensitive to IMiDs.
Data Presentation: Comparative IC50 Values of Thalidomide and Analogs in Cancer Cell Lines
The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for thalidomide and its analogs in various cancer cell lines. This data serves as a reference for evaluating the potency of new derivatives like this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thalidomide | MG-63 | Osteosarcoma | 151.05 (48h) | [9] |
| Thalidomide | U2OS | Osteosarcoma | 94.76 (72h) | [9] |
| Thalidomide | HepG-2 | Hepatocellular Carcinoma | 11.26 | [9] |
| Thalidomide | PC3 | Prostate Cancer | 14.58 | [9] |
| Thalidomide | MCF-7 | Breast Cancer | 16.87 | [9] |
| Thalidomide | SW1990 | Pancreatic Cancer | 23-47% inhibition at 100 µM (72h) | [10] |
| Lenalidomide | U266 | Multiple Myeloma | ~3 | [9] |
| Pomalidomide | U266 | Multiple Myeloma | 0.1 - 10 | [9] |
Experimental Protocol: MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]
-
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
IV. Anti-Angiogenesis Assays
Thalidomide is known for its anti-angiogenic properties. In vitro assays can model different stages of the angiogenic process, such as endothelial cell tube formation.
Experimental Protocol: Endothelial Tube Formation Assay
-
Principle: This assay assesses the ability of endothelial cells (like HUVECs) to form capillary-like structures (tubes) when cultured on a basement membrane extract (Matrigel). Anti-angiogenic compounds inhibit this process.[11][12]
-
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.[11]
-
-
Cell Seeding:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel at a density of 2 x 10⁴ cells per well.[11]
-
-
Treatment:
-
Treat the cells with different concentrations of this compound. Include a vehicle control and a known angiogenesis inhibitor (e.g., suramin) and stimulator (e.g., VEGF) as controls.[12]
-
-
Incubation:
-
Incubate the plate for 6-18 hours to allow for tube formation.
-
-
Visualization and Quantification:
-
Visualize the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[11]
-
-
V. Visualizations
Signaling Pathway and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: In vitro ubiquitination assay workflow.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS Analysis for Confirmation of Thalidomide-PEG4-COOH Conjugation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide has re-emerged as a critical small molecule in drug development, notably as a component of proteolysis-targeting chimeras (PROTACs) where it serves as an E3 ligase-binding moiety. The conjugation of thalidomide to linkers, such as polyethylene glycol (PEG), is a fundamental step in the synthesis of these novel therapeutics. This application note provides a detailed protocol for the confirmation of successful conjugation between thalidomide and a PEG4-COOH linker using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is designed to separate the conjugated product from unreacted thalidomide and other impurities, and to confirm its identity based on mass-to-charge ratio (m/z).
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the more polar Thalidomide-PEG4-COOH conjugate from the less polar, unconjugated thalidomide. The separation is achieved on a C18 column with a gradient elution using water and acetonitrile as mobile phases, both acidified with formic acid to improve peak shape and ionization efficiency. Following chromatographic separation, the analytes are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Confirmation of the conjugate is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, providing both qualitative confirmation and a basis for quantitative analysis.
Experimental Protocols
1. Sample Preparation
This protocol assumes the analysis of an in-vitro conjugation reaction mixture.
-
Reaction Quenching : If the reaction is ongoing, quench it by adding a suitable reagent or by pH adjustment as dictated by the reaction chemistry.
-
Dilution : Dilute a small aliquot (e.g., 10 µL) of the reaction mixture 1:100 (v/v) with a solution of 50:50 acetonitrile:water. This brings the analyte concentration into a suitable range for LC-MS analysis and ensures compatibility with the initial mobile phase conditions.
-
Centrifugation : Centrifuge the diluted sample at 14,000 x g for 10 minutes to pellet any precipitated proteins or particulate matter.
-
Transfer : Carefully transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization based on the specific instrumentation used. The parameters are based on established methods for thalidomide analysis.[1][2][3][4]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1200 Infinity or equivalent |
| Column | C18 analytical column (e.g., 50 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL |
| Gradient Elution | 5% B for 1 min, ramp to 95% B over 7 min, hold at 95% B for 2 min, return to 5% B over 0.1 min, hold at 5% B for 2.9 min |
| Total Run Time | 13 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | API 4000 Triple Quadrupole Mass Spectrometer or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Ion Spray Voltage | 5000 V[1][2] |
| Source Temperature | 500°C[1][2] |
| Curtain Gas | 15 psi[1][2] |
| Collision Gas | Nitrogen, 15 psi[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3. Analyte Monitoring
The successful confirmation of conjugation requires monitoring for both the starting material (thalidomide) and the final product (this compound). The exact mass of the conjugate will depend on the specific linker and thalidomide analogue used. For this example, we assume the use of standard thalidomide and a generic PEG4-COOH linker, resulting in a hypothetical conjugate with a molecular weight of approximately 492.5 g/mol .
Table 3: Expected m/z Values and MRM Transitions
| Analyte | Formula | Exact Mass ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thalidomide | C₁₃H₁₀N₂O₄ | 258.06 | 259.1 | 84.0[1][2][3] | 20[1][2] |
| This compound (Hypothetical) | C₂₃H₂₈N₂O₁₀ | 492.17 | 493.2 | 259.1 (Thalidomide fragment) | 25 |
| This compound (Hypothetical) | C₂₃H₂₈N₂O₁₀ | 492.17 | 493.2 | 186.1 (Thalidomide fragment)[5] | 30 |
Note: Product ions and collision energies for the conjugate are predictive and must be optimized empirically by infusing a standard of the purified conjugate.
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure, from sample handling to final data analysis.
Caption: LC-MS/MS experimental workflow for conjugate confirmation.
Thalidomide's Mechanism of Action: Cereblon Pathway
Understanding thalidomide's mechanism is crucial for its application in PROTACs. Thalidomide functions by binding to the protein Cereblon (CRBN), which is a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN).[6][7] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3.[6]
Caption: Thalidomide hijacking the CRL4^CRBN E3 ligase complex.
Data Interpretation
Upon analysis, the resulting chromatogram should display distinct peaks for unconjugated thalidomide and the this compound conjugate.
-
Retention Time : The conjugate, being more polar due to the PEG chain and carboxylic acid, is expected to elute earlier than the unconjugated thalidomide.
-
Confirmation : The identity of each peak is confirmed by its specific MRM transition. The peak corresponding to the conjugate must show a signal for the m/z 493.2 precursor ion and its corresponding product ions.
-
Purity Assessment : The relative peak areas of the conjugate and starting material can provide a semi-quantitative assessment of the conjugation reaction's efficiency and the purity of the product.
This LC-MS/MS method provides a rapid, sensitive, and specific tool for confirming the successful synthesis of this compound, a critical quality control step in the development of thalidomide-based therapeutics.
References
- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of Thalidomide-PEG4-COOH PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Thalidomide-PEG4-COOH PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound PROTACs have poor aqueous solubility?
A1: Thalidomide-based PROTACs, including those with a PEG4-COOH linker, often exhibit poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex, typically with a high molecular weight (often >700 Da) and significant lipophilicity.[1] This places them in the "beyond the Rule of Five" (bRo5) chemical space, which is commonly associated with low solubility and permeability.[1][2] The combination of a large, often greasy surface area and the potential for stable crystal lattice formation contributes to their low solubility in aqueous buffers.[1] While the PEG linker is intended to increase hydrophilicity, the overall properties of the molecule can still lead to solubility challenges.[2]
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly impact experimental outcomes and lead to the misinterpretation of data.[1] Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers. This leads to an underestimation of its potency, such as the half-maximal degradation concentration (DC50) or the half-maximal inhibitory concentration (IC50).[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1]
-
Inaccurate Quantification: Undissolved compounds can lead to errors in determining the true concentration in stock solutions and assay wells.[1]
Q3: How can I accurately measure the solubility of my PROTAC?
A3: There are two main types of solubility assays: thermodynamic and kinetic.
-
Thermodynamic Solubility: This measures the equilibrium solubility of a compound in its most stable solid form in a saturated solution. It is a time-consuming measurement but provides the true equilibrium solubility.
-
Kinetic Solubility: This assay measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1] This method is high-throughput and often more representative of how compounds are handled in screening assays where precipitation can occur.[1]
A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot and improve the solubility of your this compound PROTACs.
Step 1: Initial Solubility Assessment and Stock Solution Preparation
The first step is to determine the solubility of your PROTAC in a suitable organic solvent and prepare a reliable stock solution.
Problem: My PROTAC powder does not dissolve in aqueous buffers.
Solution:
-
Prepare a High-Concentration Stock Solution in an Organic Solvent: Dimethyl sulfoxide (DMSO) is the most common starting point for preparing stock solutions of PROTACs.[2] Prepare a 10 mM or 20 mM stock solution in 100% anhydrous DMSO. Ensure the compound is fully dissolved; gentle warming or sonication may be necessary.
-
Perform a "Solvent Exchange" Test: From your DMSO stock, perform serial dilutions into your aqueous experimental buffer (e.g., PBS, cell culture media). Observe for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, you will need to employ the strategies outlined below.
Step 2: Simple Formulation Adjustments
For many in vitro experiments, simple adjustments to the formulation can sufficiently improve solubility.
Problem: My PROTAC precipitates when I dilute my DMSO stock into my aqueous assay buffer.
Solution 1: Use of Co-solvents
Adding a small percentage of an organic co-solvent to your aqueous buffer can help maintain the solubility of your PROTAC.
-
Recommended Co-solvents: Ethanol, N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or low molecular weight polyethylene glycols (e.g., PEG-300, PEG-400).[2]
-
Procedure:
-
Determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell line, enzyme). This is crucial to avoid artifacts from the co-solvent itself.
-
Prepare your aqueous buffer containing the determined percentage of the co-solvent.
-
Slowly add the PROTAC DMSO stock solution to the co-solvent-containing buffer while vortexing to avoid localized high concentrations that can induce precipitation.
-
Solution 2: pH Adjustment
If your PROTAC contains ionizable functional groups, its solubility will be dependent on the pH of the solution. The "COOH" group in this compound is acidic.
-
Procedure:
-
Determine the pKa of the acidic group in your PROTAC.
-
For acidic groups, solubility will increase in more basic buffers (higher pH).
-
Prepare buffers at various pH units around and above the pKa to identify the optimal pH for solubility.
-
Ensure the chosen pH is compatible with your experimental assay and cellular health.[2]
-
Step 3: Advanced Formulation Strategies
For in vivo studies or when simple adjustments are insufficient, more advanced formulation strategies may be necessary.
Problem: My PROTAC has very low solubility even with co-solvents and pH optimization, limiting its use in animal studies.
Solution 1: Amorphous Solid Dispersions (ASDs)
ASDs are a well-established technique for improving the solubility of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state within a polymer matrix.[3]
-
Common Polymers: Hydroxypropyl methylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64), Soluplus®.
-
Preparation Method: A common laboratory-scale method is solvent evaporation. A detailed protocol is provided in the "Experimental Protocols" section.
Solution 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their apparent solubility.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
-
Procedure: The PROTAC is dissolved in a solution containing the cyclodextrin. The formation of the inclusion complex enhances the solubility of the PROTAC in the aqueous medium.
Data Presentation
Table 1: Impact of Formulation Strategies on PROTAC Solubility
| PROTAC / Strategy | Initial Solubility | Solubility after Modification/Formulation | Fold Increase | Reference |
| ARCC-4 (AR PROTAC) in ASD with HPMCAS | Poor aqueous saturation solubility of 16.3 ± 7.0 ng/mL in phosphate buffer pH 6.8.[4] | Significantly increased supersaturation. | Not Quantified | [5] |
| CRBN PROTAC in ASD with HPMCAS | Poor dissolution at high drug loading. | Greatly improved with a ternary ASD (addition of sodium dodecyl sulfate). | Not Quantified | [5] |
| LC001 (PROTAC) with SBE-β-CD/TPGS ternary complex | Poor | Significantly improved dissolution rate and release. | Not Quantified | [5] |
| Thalidomide-5-OH in 10% DMSO / 90% (20% SBE-β-CD in saline) | Poor | ≥ 2.08 mg/mL | Not Quantified | [6] |
| Thalidomide-5-OH in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | Poor | ≥ 2.08 mg/mL | Not Quantified | [6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy.[1]
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear plates
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1]
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer. The final DMSO concentration should be kept low (typically ≤1%).[1]
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).[1]
-
Measurement:
-
Nephelometry: Measure the turbidity (light scattering) of each well using a nephelometer.
-
UV-Vis Spectroscopy: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to assess precipitation.
-
-
Data Analysis: The kinetic solubility is the highest concentration of the PROTAC that does not show a significant increase in turbidity or absorbance compared to the buffer-only control.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common method for preparing an ASD in a laboratory setting.[3]
Materials:
-
This compound PROTAC
-
Polymer (e.g., HPMCAS, PVP/VA 64)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Weigh the desired amounts of the PROTAC and the polymer and dissolve them in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.
-
Drying: Further dry the solid film in a vacuum oven overnight to remove any residual solvent.
-
Collection and Storage: Scrape the dried ASD from the flask and store it in a desiccator to prevent moisture absorption.
Mandatory Visualizations
Caption: Mechanism of action of a Thalidomide-based PROTAC.
Caption: Troubleshooting workflow for poor PROTAC solubility.
References
Technical Support Center: Overcoming the Hook Effect in PROTAC Experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify, understand, and overcome the hook effect in Proteolysis-Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein paradoxically decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting the percentage of protein degradation against PROTAC concentration, instead of a standard sigmoidal curve.[1][3]
Q2: What is the underlying cause of the hook effect?
The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][2] A PROTAC's function relies on forming a productive ternary complex , which consists of the target protein, the PROTAC, and an E3 ligase.[1][4][5] However, at very high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, leading to the formation of two distinct binary complexes:
-
Target Protein-PROTAC
-
E3 Ligase-PROTAC
These binary complexes are unable to bring the target and the E3 ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for ubiquitination and degradation.[1][2][6]
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentrations does the hook effect typically appear?
The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[1] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher levels.[1] It is critical to perform dose-response experiments across a very wide range of concentrations (e.g., picomolar to high micromolar) to detect the onset of the effect.[1]
Troubleshooting Guide
Problem: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the hook effect.[1]
-
Troubleshooting Workflow:
-
Solutions & Next Steps:
-
Expand Concentration Range: Repeat the experiment using a much broader and more granular range of PROTAC concentrations (e.g., 1 pM to 100 µM) to clearly define the optimal degradation window and the onset of the hook effect.[1]
-
Directly Assess Ternary Complex Formation: Use biophysical or cellular assays to measure the formation of the ternary complex at different PROTAC concentrations.[1] A decrease in ternary complex levels should correlate with the loss of degradation at high concentrations.
-
Optimize Incubation Time: Degradation kinetics can vary.[1] Perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal endpoint.[1]
-
Verify Protein Expression: Confirm that the cell line used expresses sufficient levels of both the target protein and the recruited E3 ligase.[1]
-
Evaluate PROTAC Design: If the hook effect is severe and limits the therapeutic window, consider redesigning the PROTAC. Key factors to optimize include:
-
Binding Affinities: An imbalance in binding affinity for the target versus the E3 ligase can exacerbate the hook effect.[2] Aim for more balanced affinities.[2]
-
Linker Length and Composition: The linker is critical for allowing stable ternary complex formation.[2][4] An improperly designed linker can hinder simultaneous binding and worsen the hook effect.[2]
-
Cooperativity: This refers to how the binding of one protein influences the binding of the other.[2] Positive cooperativity, where the formation of a binary complex increases the affinity for the second protein, helps stabilize the ternary complex and can mitigate the hook effect.[2][7]
-
-
Data Presentation
The onset and severity of the hook effect are influenced by the binding affinities of the PROTAC for its target (POI) and E3 ligase, as well as the stability of the resulting ternary complex. Measuring these parameters can help rationalize the observed cellular degradation profile.
| Parameter | Typical Assay | Typical Concentration/Affinity Range | Implication for Hook Effect |
| Cellular Degradation (DC50) | Western Blot, HiBiT, ELISA | 0.1 nM - 10 µM | The "bottom" of the bell curve; the most potent degradation concentration. |
| Hook Effect Onset | Western Blot, HiBiT, ELISA | >1 µM | Concentration at which degradation efficiency begins to decrease.[1] |
| Binary Affinity (PROTAC to POI) | SPR, ITC, BLI | 1 nM - 10 µM | High affinity can contribute to binary complex sequestration at high concentrations.[2] |
| Binary Affinity (PROTAC to E3) | SPR, ITC, BLI | 10 nM - 50 µM | A large imbalance between POI and E3 affinities can worsen the hook effect.[2] |
| Ternary Complex Affinity | SPR, ITC, BLI, TR-FRET | Varies (often stronger than binary) | A measure of the stability of the productive complex. |
| Cooperativity (α) | Calculated from binding assays | α > 1 (Positive) | Positive cooperativity (α > 1) stabilizes the ternary complex and can mitigate the hook effect.[2][7] |
Experimental Protocols
Western Blot for Protein Degradation
This protocol quantifies the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a wide, serial dilution of the PROTAC (e.g., 1 pM to 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with cold PBS, then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, boil, and load onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis: Add an ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensity and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the log of PROTAC concentration.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol provides evidence of the physical interaction between the target protein and the E3 ligase inside the cell, mediated by the PROTAC.
-
Cell Treatment: Treat cells with the PROTAC at various concentrations (including those in the hook effect range) and a vehicle control. Crucially, co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and "trap" the ternary complex. [1][7]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[1]
-
Pre-Clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[1]
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.[1]
-
Add fresh protein A/G beads to capture the antibody-antigen complex.
-
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution & Analysis: Elute the captured proteins from the beads. Analyze the eluate by Western blotting using antibodies against both the target protein and the recruited E3 ligase.[1] An increased signal for the E3 ligase in the PROTAC-treated samples indicates the formation of the ternary complex.[1]
Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity
SPR is a powerful biophysical technique to quantify the binding affinities of binary and ternary complexes in real-time.[8][]
-
Chip Preparation: Immobilize a purified E3 ligase (e.g., VHL or Cereblon) onto the surface of an SPR sensor chip.[8]
-
Binary Interaction (PROTAC and E3 Ligase):
-
Binary Interaction (PROTAC and Target Protein):
-
This is typically measured in a separate experiment by immobilizing the target protein and injecting the PROTAC as the analyte.
-
-
Ternary Complex Formation:
-
Prepare mixtures containing a fixed, saturating concentration of the PROTAC with a dilution series of the purified target protein.[2]
-
Inject these mixtures over the E3 ligase-immobilized surface.[2]
-
An increase in binding signal compared to the PROTAC alone indicates ternary complex formation.
-
Fit the data to determine the affinity of the ternary complex.
-
-
Data Analysis:
-
Compare the binary and ternary affinities to calculate the cooperativity factor (α). A value of α > 1 indicates positive cooperativity, which is a favorable characteristic for an effective PROTAC.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Optimizing Thalidomide-PEG4-COOH Linker Length for Enhanced Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the polyethylene glycol (PEG) linker length of Thalidomide-PEG4-COOH based Proteolysis Targeting Chimeras (PROTACs). Our goal is to facilitate the development of more effective protein degraders by addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a thalidomide-based PROTAC?
There is no single optimal linker length; it is highly dependent on the specific protein of interest (POI) and the E3 ligase.[1] The linker's primary role is to bridge the target protein and the E3 ligase, Cereblon (CRBN), to form a stable and productive ternary complex for ubiquitination and subsequent degradation.[1][2] For some targets, shorter linkers are more effective, while for others, longer linkers are necessary to achieve potent degradation.[1] For instance, in the degradation of p38α, PROTACs with linkers of 15-17 atoms demonstrated optimal performance, whereas those with linkers shorter than 15 atoms were less effective.[1]
Q2: How does the PEG linker in a this compound PROTAC affect its properties?
The PEG linker influences several key properties of a PROTAC:
-
Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a productive ternary complex between the target protein and CRBN.[3]
-
Solubility: PEG linkers generally improve the water solubility of PROTACs compared to alkyl chains, which is a common challenge for these large molecules.[3][4]
-
Cellular Permeability: While beneficial for solubility, PEG linkers can sometimes decrease cellular uptake due to the larger size of the molecule.[3]
Q3: My thalidomide-based PROTAC shows little to no degradation of my target protein. What are the initial troubleshooting steps?
When a PROTAC fails to induce degradation, several factors should be investigated:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock.[5]
-
Verify E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide. Low CRBN expression is a common reason for failure.[5]
-
Assess Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN.[5]
-
Evaluate Cell Permeability: Poor cell permeability is a known challenge for PROTACs due to their large size.[5]
-
Check for the "Hook Effect": Excessively high concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex, which reduces degradation efficiency. It is crucial to test a broad concentration range.[2][6]
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[7] This occurs because high concentrations favor the formation of binary complexes (PROTAC-target or PROTAC-CRBN) over the productive ternary complex (Target-PROTAC-CRBN), thus inhibiting degradation.[6] To mitigate this, perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation.[6]
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
| Potential Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | Synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5) to find the optimal length for your specific target.[8] |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties, balancing hydrophilicity and lipophilicity.[8] Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[3] |
| Low Binding Affinity | Confirm the binding of the warhead to the target protein and the thalidomide moiety to CRBN using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[3][8] |
| Insufficient E3 Ligase Expression | Verify CRBN expression levels in your cell line using Western Blotting.[6] |
| Rapid Target Protein Synthesis | If the synthesis rate of the target protein is high, it may outpace the degradation rate. This can be tested using a transcription or translation inhibitor as a control.[9] |
Issue 2: Poor Solubility of the Synthesized PROTAC
| Potential Cause | Troubleshooting Steps |
| High Lipophilicity | While PEG linkers improve solubility, the overall molecule can still be lipophilic.[3] Consider synthesizing analogs with more hydrophilic groups.[3] |
| Precipitation in Aqueous Buffers | For in vitro assays, use a small amount of a co-solvent like DMSO, keeping the final concentration low (typically ≤0.5%) in cellular assays to avoid toxicity.[3][4] |
| Inaccurate Concentration Determination | Measure the kinetic solubility of your PROTAC to determine the concentration at which it remains in solution in your experimental buffer.[4] |
Quantitative Data Summary
The following table summarizes the impact of PEG linker length on the efficacy of thalidomide-based PROTACs targeting BRD4.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[7] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[7] |
Note: Data is synthesized from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.[7]
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the this compound based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[9]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control.[5]
-
NanoBRET™ Ternary Complex Formation Assay
This assay assesses the formation of the ternary complex in live cells.
-
Cell Preparation: Use a cell line co-expressing the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase (CRBN) fused to a fluorescent acceptor (e.g., HaloTag®). Seed the cells in a white 96-well plate.[8]
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[8]
-
Treatment: Treat the cells with a serial dilution of the PROTAC.[8]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.[8]
-
Measurement: Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader. An increase in the BRET signal indicates the formation of the ternary complex.[8]
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for low target degradation.
Caption: A typical experimental workflow for PROTAC evaluation.
References
Technical Support Center: Improving Cell Permeability of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-based PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions related to one of the most significant challenges in PROTAC development: achieving optimal cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for thalidomide-based PROTACs?
A1: The primary challenge arises from the inherent physicochemical properties of PROTACs. To function, a PROTAC must link a target protein ligand to an E3 ligase ligand (in this case, thalidomide or its analogs for Cereblon/CRBN)[1][]. This bifunctional nature results in molecules that often have a high molecular weight (MW > 800 Da), a large polar surface area (PSA), and multiple hydrogen bond donors (HBDs), all of which are properties that generally correlate with poor passive diffusion across the cell membrane[3][4][5]. These characteristics place them "beyond the Rule of 5" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecule drugs[6][7].
Q2: What are the key physicochemical properties influencing PROTAC permeability?
A2: Several key properties must be balanced to enhance permeability:
-
Molecular Weight (MW): While high MW is a known hurdle, its impact can be mitigated by optimizing other factors. Permeability generally sees a significant reduction for molecules with MW > 1000 Da[3].
-
Lipophilicity (logP/logD): Increasing lipophilicity can improve membrane partitioning, but excessive lipophilicity (e.g., ALogP > 5) can lead to poor solubility and membrane retention, which also decreases permeability[5].
-
Polar Surface Area (PSA): A large PSA is detrimental to passive diffusion. Strategies often focus on reducing the solvent-exposed PSA.
-
Hydrogen Bond Donors (HBDs): The number of HBDs is a critical factor. Reducing solvent-exposed HBDs is a key strategy for improving permeability[3][8].
-
Molecular Flexibility and Conformation: The ability of a PROTAC to adopt a folded, more compact conformation can shield polar groups and reduce the 3D PSA, thereby improving cell permeability. This "chameleonic" behavior is crucial for bRo5 molecules[6][7][9].
Q3: How does the choice of linker impact the cell permeability of a thalidomide-based PROTAC?
A3: The linker is a critical component for optimizing not only the degradation efficacy but also the physicochemical properties of a PROTAC[1][][6].
-
Composition: The chemical makeup of the linker affects properties like solubility and flexibility. For instance, polyethylene glycol (PEG) linkers can enhance aqueous solubility and promote folded conformations favorable for permeability due to the gauche effect[9][10]. In contrast, more rigid alkyl linkers might lead to more elongated conformations[6][9].
-
Length: The optimal linker length is a balance. It must be long enough to facilitate the formation of a stable ternary complex (Target-PROTAC-CRBN) but not so long that it negatively impacts permeability[][11].
-
Rigidity: Incorporating rigid elements like piperidine or piperazine rings can improve permeability by reducing the entropic penalty of ternary complex formation and improving solubility[4][12].
Q4: Can the E3 ligase ligand itself (thalidomide/analogs) be modified to improve permeability?
A4: While modifications to the thalidomide core are less common due to its well-defined binding to Cereblon (CRBN), subtle changes can be made. However, the primary focus is typically on the linker and the target protein ligand, as the CRBN ligand is generally considered optimized for its role[6]. Replacing amide bonds connecting the linker to the thalidomide moiety with esters or ethers can reduce HBD count and improve metabolic stability and permeability[4][12].
Q5: What are some advanced strategies to enhance PROTAC cell uptake?
A5: Beyond traditional medicinal chemistry optimizations, several innovative strategies are being explored:
-
Prodrugs: This approach involves masking polar functional groups with lipophilic, cleavable moieties (like esters). These masks improve membrane transit, and once inside the cell, they are cleaved by intracellular enzymes to release the active PROTAC[10][12][13].
-
CLIPTACs (in-cell click-formed proteolysis targeting chimeras): This strategy involves administering two smaller, more permeable precursors—one with the target ligand and the other with the E3 ligase ligand. These precursors then undergo a bio-orthogonal "click" reaction inside the cell to form the active PROTAC[7][13].
-
Nanoparticle Delivery: Encapsulating PROTACs within nanoparticle-based delivery systems can improve their solubility, stability, and cellular uptake[12].
Troubleshooting Guide
Problem 1: My PROTAC shows potent biochemical activity (ternary complex formation, target binding) but fails to induce protein degradation in cells.
This is a classic and common problem, often pointing directly to poor cell permeability.
| Possible Cause | Recommended Action / Next Step |
| Poor Passive Permeability | 1. Assess Permeability: Conduct a PAMPA or Caco-2 assay to quantify the permeability coefficient (Papp). Low Papp values confirm a permeability issue. 2. Modify the Linker: Synthesize analogs with different linkers. Try shorter or more rigid linkers (e.g., containing piperazine)[12]. Replace amide bonds with esters to reduce HBDs[12]. 3. Reduce Polarity: Modify the target ligand to reduce overall PSA and HBD count, if possible without compromising binding affinity[14]. |
| Active Efflux | 1. Run Bidirectional Caco-2 Assay: A high efflux ratio (Papp B→A / Papp A→B > 2) indicates the PROTAC is a substrate for efflux transporters like P-gp[15][16]. 2. Co-dosing with Inhibitors: Perform cell-based degradation assays in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if degradation is restored[16]. 3. Structural Modification: Modify the PROTAC structure to reduce its recognition by efflux transporters. This is an empirical process often guided by structure-activity relationships. |
| Compound Instability | 1. Assess Stability: Check the stability of the PROTAC in your cell culture medium over the experiment's time course using LC-MS[14]. |
Problem 2: My permeability assay results are inconsistent or show very low recovery.
Low recovery in permeability assays can obscure the true permeability of your compound.
| Possible Cause | Recommended Action / Next Step |
| Low Aqueous Solubility | 1. Measure Solubility: Determine the kinetic solubility of your PROTAC in the assay buffer. 2. Modify Assay Buffer: For Caco-2 assays, adding a low concentration of bovine serum albumin (BSA), such as 0.25%, to the basolateral compartment can improve the recovery of poorly soluble compounds[17]. |
| Nonspecific Binding | 1. Optimize Assay Conditions: As with low solubility, adding BSA to the Caco-2 assay buffer can mitigate nonspecific binding to the plate plastic[17]. 2. Check Recovery Calculations: Ensure that the amount of compound lost during the assay is accounted for in your final calculations. Recoveries below 65-80% may indicate a problem[15][18]. |
| Inherent Assay Limitations | 1. Use Multiple Assays: PAMPA is a good high-throughput screen for passive diffusion but does not account for active transport[12][18]. Caco-2 assays are more physiologically relevant but can have high efflux activity[12][15]. Using both can provide a more complete picture. |
Data Presentation: Physicochemical Properties and Permeability
The following table provides an illustrative example of how to structure quantitative data for comparing different PROTACs. Actual values will vary based on the specific molecules.
| PROTAC ID | MW (Da) | cLogP | TPSA (Ų) | HBD Count | Linker Type | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| PROTAC-A | 950 | 4.5 | 180 | 5 | PEG-8 | 0.2 | < 0.1 | > 10 |
| PROTAC-B | 890 | 4.2 | 165 | 4 | Alkyl-C8 | 0.5 | 0.3 | 2.5 |
| PROTAC-C | 910 | 3.8 | 170 | 3 | Piperazine-PEG | 1.1 | 0.9 | 1.8 |
| PROTAC-D | 1050 | 5.1 | 195 | 6 | PEG-12 | < 0.1 | < 0.1 | Not Determined |
Interpretation:
-
PROTAC-A: Shows poor passive permeability and is likely a strong efflux substrate.
-
PROTAC-B: Improved passive permeability compared to A, likely due to lower polarity.
-
PROTAC-C: Demonstrates the best permeability profile, suggesting that reducing HBDs and incorporating a rigid linker was a successful strategy.
-
PROTAC-D: High MW and polarity contribute to very poor permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane and is suitable for high-throughput screening.
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen™ or Corning Gentest™)
-
Lecithin/dodecane solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test PROTAC and control compounds (e.g., propranolol - high permeability, atenolol - low permeability)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Prepare Solutions: Dissolve test PROTACs and controls in DMSO to create stock solutions (e.g., 10 mM). Prepare a working solution by diluting the stock into PBS (final DMSO concentration typically ≤ 1%) to a concentration of 1-10 µM[19].
-
Coat the Donor Plate Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow it to impregnate the membrane for at least 5 minutes[19].
-
Prepare the Plates:
-
Acceptor Plate: Add 300 µL of PBS to each well.
-
Donor Plate: Carefully remove any excess lipid solution. Add 150 µL of the PROTAC working solution to each well of the donor plate[19].
-
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Cover the assembly to prevent evaporation and incubate at room temperature for 4-20 hours[19].
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = [-V_D * V_A / ((V_D + V_A) * Area * Time)] * ln[1 - (C_A(t) / C_equilibrium)] Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This cell-based assay models the human intestinal barrier and can assess both passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
Transwell™ plates (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES)
-
Lucifer Yellow dye for monolayer integrity testing
-
Test PROTAC and control compounds
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer[16].
-
Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer Yellow rejection test.
-
Prepare Dosing Solutions: Prepare dosing solutions of the test PROTACs and controls in transport buffer.
-
Permeability Assay (A→B and B→A):
-
Wash the cell monolayers with warm transport buffer.
-
For Apical to Basolateral (A→B) transport: Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
For Basolateral to Apical (B→A) transport: Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes)[17]. Take samples from the receiver compartment at specified time points.
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both A→B and B→A directions. The formula is: Papp = (dQ/dt) / (A * C_0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C_0 is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the compound is a substrate of active efflux transporters[16].
-
Visualizations
Caption: Workflow illustrating the PROTAC mechanism of action, highlighting cell permeation as the initial step.
Caption: A logical workflow for troubleshooting the lack of cellular activity in a PROTAC.
Caption: Step-by-step experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
References
- 1. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. enamine.net [enamine.net]
- 18. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
addressing off-target effects of Thalidomide-PEG4-COOH degraders
Welcome to the technical support center for researchers utilizing Thalidomide-PEG4-COOH degraders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address potential off-target effects and other common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects observed with Thalidomide-based PROTACs?
A1: Off-target effects with thalidomide-based PROTACs can stem from several factors:
-
Unintended Degradation: The thalidomide moiety, which recruits the Cereblon (CRBN) E3 ligase, can inherently bind to and induce the degradation of endogenous proteins other than the intended target. A notable example is the unintended degradation of zinc-finger transcription factors, such as SALL4, which has been linked to the historical teratogenic effects of thalidomide[1][2][3].
-
Downstream Signaling Pathway Perturbation: The successful degradation of your target protein can lead to downstream effects on interconnected signaling pathways. These are not direct off-targets of the degrader but are consequences of the on-target effect[4].
-
The "Hook Effect": At excessively high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex. This can reduce on-target degradation efficiency and potentially lead to off-target pharmacology[4][5].
Q2: How can I experimentally identify off-target effects of my this compound degrader?
A2: A multi-pronged approach is recommended for the robust identification of off-target effects[4]. The gold standard for unbiased detection is mass spectrometry-based global proteomics [6][7][8]. This technique allows for a comprehensive comparison of protein abundance in cells treated with your degrader versus a control. To distinguish between direct protein degradation and changes in gene expression, it is beneficial to also perform transcriptomics (e.g., RNA-sequencing)[4]. Any identified potential off-targets should then be validated using orthogonal methods such as Western blotting or targeted protein quantification[4][9].
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations[4]. This occurs because the PROTAC concentration is too high to support the formation of the necessary ternary complex (Target Protein - PROTAC - E3 Ligase) and instead favors the formation of binary complexes (Target Protein - PROTAC or PROTAC - E3 Ligase)[4]. To mitigate the hook effect, it is crucial to perform a dose-response curve to determine the optimal concentration range for your degrader. Biophysical assays like TR-FRET, SPR, or ITC can also be used to measure the formation and stability of the ternary complex at various concentrations[5].
Q4: My thalidomide-based PROTAC has poor aqueous solubility. How can I address this?
A4: Poor solubility is a common issue with PROTACs due to their high molecular weight and lipophilicity[10]. This can lead to precipitation in assays and underestimation of potency[10]. To address this, consider the following:
-
Formulation Strategies: For in vivo experiments, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption[10].
-
Use of Solubilizing Agents: In your experimental buffers, consider the use of co-solvents or surfactants, but be mindful of their potential effects on cell health and assay performance.
-
Linker Modification: The PEG4 linker is designed to improve solubility. However, further optimization of the linker composition may be necessary[11][12].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Toxicity | Off-target effects of the degrader. | Perform global proteomics to identify potential off-targets. Conduct cell viability assays (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration and use the degrader at a lower, non-toxic concentration if possible[4]. |
| High concentration of the PROTAC or solvent. | Optimize the PROTAC concentration through a dose-response experiment. Ensure the solvent (e.g., DMSO) concentration is not toxic to the cells[4]. | |
| Inconsistent Degradation Results | Poor solubility of the PROTAC. | Verify the solubility of your PROTAC in the assay buffer. Consider using kinetic solubility assays to better mimic screening conditions[10]. |
| Cell line variability. | Ensure consistent cell passage number and health. Be aware that the expression levels of CRBN can vary between cell lines, which can impact degrader efficacy[5]. | |
| Discrepancy Between Proteomics and Western Blot Data | Differences in assay sensitivity. | Acknowledge that mass spectrometry can be more sensitive than Western blotting. Use quantitative proteomics data to guide antibody selection for validation[4]. |
| Antibody cross-reactivity in Western blotting. | Validate the specificity of your primary antibody, for example, by using knockout or knockdown cell lines if available[4]. | |
| No Target Degradation | Ineffective ternary complex formation. | The linker length and composition are crucial for stable ternary complex formation. Consider synthesizing and testing degraders with different linker variations[5][12]. |
| Low expression of Cereblon (CRBN) in the cell line. | Confirm CRBN expression levels in your chosen cell line via Western blot or proteomics. | |
| Issues with the ubiquitin-proteasome system. | As a control, pre-treat cells with a proteasome inhibitor (e.g., MG132) to see if the target protein accumulates, which would suggest that the degradation pathway is active[12]. |
Experimental Protocols
Global Proteomics for Off-Target Identification (TMT-based)
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the this compound degrader at a pre-determined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the degrader)[4]. It is recommended to use shorter treatment times (< 6 hours) to focus on direct degradation events[12].
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (TMT): Label the peptide samples from each condition with tandem mass tags (TMT). This allows for multiplexing and accurate relative quantification of proteins across different samples[13].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them using a high-resolution mass spectrometer coupled with a liquid chromatography system[6][13].
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer). Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the controls. These are your potential off-targets[4][13].
Western Blot for Off-Target Validation
-
Cell Treatment and Lysis: Treat cells with the degrader and appropriate controls as in the proteomics experiment. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the potential off-target protein identified from the proteomics screen.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to confirm the degradation of the potential off-target protein[4][5].
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for identifying off-target proteins.
Caption: Logical relationship for troubleshooting lack of degradation.
References
- 1. Thalidomide: Unlocking a dark past | eLife [elifesciences.org]
- 2. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 3. Molecular Mechanisms of the Teratogenic Effects of Thalidomide [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sapient.bio [sapient.bio]
- 8. scienceopen.com [scienceopen.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of Thalidomide-PEG4-COOH in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thalidomide-PEG4-COOH in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of up to 250 mg/mL (522.52 mM); however, ultrasonic assistance may be necessary for complete dissolution.[1] It is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can impact solubility.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Proper storage is critical to maintain the integrity of this compound. For stock solutions in DMSO, the following storage conditions are recommended:
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
It is advisable to protect the solutions from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: How stable is this compound in aqueous solutions or cell culture media?
Q4: What are the likely degradation pathways for this compound in solution?
A4: The primary degradation pathway for the thalidomide portion of the molecule is hydrolysis.[2][] This can lead to the opening of the glutarimide and/or the phthalimide rings, resulting in the formation of various carboxylic acid-containing metabolites. While the PEG linker itself is generally stable, the overall stability of the conjugate will be largely dictated by the susceptibility of the thalidomide warhead to hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound in aqueous buffer or media. | Low aqueous solubility of the compound. | - Ensure the final concentration of DMSO from the stock solution is kept to a minimum (typically <0.5%).- Prepare the working solution by adding the DMSO stock solution to the aqueous buffer/media slowly while vortexing.- Consider using a formulation aid such as Tween-80 or SBE-β-CD for in vivo studies, as suggested by some suppliers for similar compounds. |
| Loss of biological activity over time in an experiment. | Degradation of the thalidomide moiety due to hydrolysis. | - Prepare fresh working solutions immediately before each experiment.- Minimize the time the compound is in aqueous solution at neutral or basic pH.- If possible, conduct experiments at a slightly acidic pH if the experimental system allows, as thalidomide is more stable at lower pH. |
| Inconsistent experimental results. | - Inconsistent concentrations due to precipitation or degradation.- Repeated freeze-thaw cycles of the stock solution. | - Visually inspect solutions for any signs of precipitation before use.- Prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.- Perform a stability check of your working solution under your specific experimental conditions (see Experimental Protocols section). |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | - Analyze a freshly prepared sample as a reference.- Compare the chromatograms of fresh and aged samples to identify potential degradation peaks.- Consider performing forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer using HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer at a given temperature.
1. Materials:
- This compound
- Anhydrous DMSO
- Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Acid (e.g., formic acid or phosphoric acid) for mobile phase modification
2. Procedure:
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
- Plot the percentage remaining versus time to determine the stability profile.
- The half-life (t½) of the compound under the tested conditions can be calculated from the degradation kinetics.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to help in the development of a stability-indicating analytical method.
1. Stress Conditions:
- Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).
- Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature.
- Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
- Photolytic Degradation: Expose a solution of the compound to UV light.
2. Procedure:
- For each condition, prepare a solution of this compound.
- Expose the solutions to the respective stress conditions for a defined period.
- At various time points, take samples, neutralize them if necessary, and analyze them by HPLC or LC-MS.
3. Analysis:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- Identify the peaks of the degradation products.
- LC-MS analysis can be used to determine the mass of the degradation products, providing clues to their structures.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: A logical approach to troubleshooting stability-related issues.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijirmf.com [ijirmf.com]
- 4. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thalidomide-PEG4-COOH Mediated Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of your thalidomide-PEG4-COOH mediated targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a this compound based PROTAC?
A1: A Proteolysis Targeting Chimera (PROTAC) utilizing a this compound moiety is a heterobifunctional molecule designed to eliminate a specific protein of interest (POI). It consists of three key components: a ligand that binds to your POI, the Thalidomide ligand which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG4 linker that connects the two. By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex. This proximity allows the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the cell's proteasome.
Q2: What is the optimal linker length and composition for a thalidomide-based PROTAC?
A2: There is no single optimal linker length; it is highly dependent on the target protein. The linker's role is to enable the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together. Optimization of the linker length and composition is a critical step in PROTAC design. It is recommended to synthesize and test a series of PROTACs with varying linker lengths to empirically determine the best performer for your specific target.[1]
Q3: What are the essential control experiments to include in my degradation studies?
A3: To ensure the validity of your results, several control experiments are crucial:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the PROTAC. This serves as the baseline for no degradation.
-
Inactive Epimer Control: Synthesize a PROTAC with an inactive stereoisomer of the thalidomide ligand. This control should not be able to recruit CRBN and therefore should not induce degradation, demonstrating that the degradation is dependent on E3 ligase binding.
-
Proteasome Inhibitor Co-treatment: Treat cells with your PROTAC in the presence of a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-mediated, the inhibitor should "rescue" the protein from degradation.
-
Target Engagement Control: If possible, use a compound that only binds to the target protein without the E3 ligase ligand to show that simple inhibition of the target does not cause degradation.
Q4: What are the known off-target effects of thalidomide-based PROTACs?
A4: The thalidomide moiety itself can act as a "molecular glue," inducing the degradation of endogenous proteins known as "neosubstrates," such as IKZF1 and IKZF3.[2] This can lead to off-target effects. It is important to assess the levels of these known neosubstrates in your experiments to understand the selectivity of your PROTAC.
Troubleshooting Guide
Problem 1: My target protein is not degrading or shows very weak degradation.
-
Possible Cause 1: Inefficient Ternary Complex Formation.
-
Solution: The linker length or composition may be suboptimal. Synthesize and test a series of PROTACs with different PEG linker lengths (e.g., PEG2, PEG3, PEG5) to identify a more effective degrader.[1]
-
-
Possible Cause 2: Poor Cell Permeability.
-
Solution: PROTACs are large molecules and may have difficulty crossing the cell membrane. You can assess cell permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA). To improve permeability, you can try modifying the linker to be more hydrophobic or incorporating features that facilitate cell entry.
-
-
Possible Cause 3: Low E3 Ligase Expression.
-
Solution: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN). You can check this by Western blot or qPCR. If CRBN expression is low, consider using a different cell line.
-
-
Possible Cause 4: PROTAC Instability.
-
Solution: Assess the stability of your PROTAC in your cell culture medium over the course of your experiment using techniques like LC-MS.
-
Problem 2: I observe a bell-shaped dose-response curve (the "Hook Effect").
-
Cause: The "hook effect" occurs at high PROTAC concentrations where the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) is favored over the productive ternary complex (Target-PROTAC-CRBN).[3][4][5]
-
Solution 1: Adjust Concentration Range: Test your PROTAC over a wider and more granular range of concentrations, including much lower concentrations, to identify the optimal degradation window. A typical dose-response curve should include at least 8-10 concentrations with half-log dilutions.[3]
-
Solution 2: Biophysical Confirmation: Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or AlphaLISA to directly measure ternary complex formation at different PROTAC concentrations. This can help you understand the relationship between complex formation and the observed degradation profile.[5]
-
Problem 3: I'm observing off-target protein degradation.
-
Cause: As mentioned in the FAQs, the thalidomide moiety can induce the degradation of neosubstrates. Additionally, if the ligand for your target protein is not highly selective, the PROTAC may degrade other proteins.
-
Solution 1: Profile Neosubstrates: Always check for the degradation of known thalidomide neosubstrates like IKZF1 and IKZF3 by Western blot.
-
Solution 2: Improve Target Ligand Selectivity: If you suspect off-target degradation due to a non-selective target binder, consider redesigning the PROTAC with a more selective "warhead."
-
Solution 3: Modify the Thalidomide Scaffold: Research has shown that modifying the thalidomide scaffold can reduce neosubstrate degradation.[2]
-
Data Presentation: Impact of Linker Length on Degradation Efficiency
The following tables summarize representative data on the effect of linker length on the degradation potency (DC₅₀) of thalidomide-based PROTACs. Note that direct comparison of DC₅₀ values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | PEG | 12 | >1000 | <20 |
| PROTAC B | PEG | 16 | 100 | 85 |
| PROTAC C | PEG | 21 | 3 | 96 |
| PROTAC D | PEG | 29 | 292 | 76 |
| Data is hypothetical and based on trends reported in the literature to illustrate the impact of linker length.[2] |
Table 2: Effect of Linker Length on BTK and SHP2 Degradation
| Target | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BTK | PEG | 13 | 0.8 | ~95 | T. Zorba et al., 2018 |
| SHP2 | PEG | 12 | 6.02 | >90 | Z. Zhou et al., 2021 |
| This data highlights that both PEG and alkyl linkers can produce potent degraders.[6] |
Experimental Protocols
Protocol 1: Quantitative Western Blot for Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of your PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 18-24 hours) at 37°C.[7]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.[7][8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with lysis buffer.[8]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your target protein and a loading control (e.g., GAPDH, α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.[8]
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[7][8]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the PROTAC-mediated formation of the ternary complex (Target-PROTAC-CRBN).
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with your PROTAC at the optimal degradation concentration and a higher, "hooked" concentration for a shorter time period (e.g., 2-4 hours). Include a vehicle control.
-
Lyse the cells as described in the Western blot protocol.
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein, add Protein A/G agarose beads and incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
-
Centrifuge and transfer the supernatant to a new tube.[9]
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add an anti-CRBN antibody. As a negative control, use an equivalent amount of isotype control IgG in a separate sample.
-
Incubate on a rotator at 4°C overnight.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.[9]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
After the final wash, resuspend the beads in Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.[9]
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform Western blotting and probe with primary antibodies against your target protein and CRBN.
-
A band for your target protein in the lane where the anti-CRBN antibody was used for IP (in the presence of the PROTAC) indicates ternary complex formation.[9]
-
Visualizations
Caption: Mechanism of Action for a Thalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of protein degradation.
Caption: The "Hook Effect" in PROTAC experiments.
References
Technical Support Center: Synthesis of Thalidomide-PEG4-COOH Conjugates
Welcome to the technical support center for the synthesis of Thalidomide-PEG4-COOH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this specific chemical synthesis.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my final this compound conjugate unexpectedly low?
A1: Low yields can stem from several factors throughout the synthetic process. Here are some common culprits and how to address them:
-
Incomplete Starting Material Conversion: The coupling of the thalidomide precursor with the PEG linker may be inefficient.
-
Solution: Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Ensure all starting materials are pure and dry, as moisture can interfere with many coupling reactions.
-
-
Side Reactions: Unwanted side reactions can consume starting materials and complicate purification. A common side reaction is the nucleophilic acyl substitution at the phthalimide carbonyls instead of the desired substitution on the phthalimide ring.[1]
-
Solution: Carefully control the reaction temperature and consider using a less nucleophilic base. The choice of solvent can also influence the reaction pathway; for instance, in some cases, switching from DMF to NMP or MeCN can alter the product distribution, although this may also promote other side reactions.[1]
-
-
Hydrolysis of the Thalidomide Core: The glutarimide and phthalimide rings of thalidomide are susceptible to hydrolysis, especially under basic or acidic conditions.[2][3][4][5] This can lead to the formation of various hydrolyzed impurities and reduce the yield of the desired product.
-
Solution: Maintain a neutral pH throughout the synthesis and purification process whenever possible. Use non-aqueous workup conditions if the product is sensitive to water.
-
-
Product Loss During Purification: The polar nature of the PEG chain can make purification challenging, leading to product loss.
-
Solution: Optimize your purification method. Reverse-phase HPLC is often the method of choice for these types of molecules. Consider using a column with a suitable stationary phase and a carefully optimized gradient elution.
-
Q2: I am observing multiple spots on my TLC or multiple peaks in my HPLC analysis of the crude product. What are these impurities?
A2: The presence of multiple impurities is a common challenge. Here are the likely identities of these byproducts:
-
Unreacted Starting Materials: Incomplete reactions will leave residual thalidomide precursor and PEG linker in your crude mixture.
-
Identification: Compare the retention times/Rf values with your starting materials.
-
-
Hydrolyzed Products: As mentioned, the thalidomide core can hydrolyze. This can result in the opening of either the glutarimide or phthalimide ring.[3][4]
-
Identification: These products will have different polarities and can often be identified by mass spectrometry (MS), which will show an increase in mass corresponding to the addition of one or more water molecules.
-
-
Side-Reaction Products: An identified impurity in a similar synthesis involving 4-fluorothalidomide and a PEG-amine is the product of nucleophilic acyl substitution, where the glutarimide ring is displaced.[1]
-
Identification: This specific impurity can be difficult to separate by standard chromatography as it may co-elute with the desired product.[1] Characterization by 2D NMR techniques may be necessary to confirm its structure.
-
-
Di-PEGylated Product: If your thalidomide precursor has more than one reactive site, di-PEGylation can occur.
Q3: How can I effectively purify my this compound conjugate?
A3: Purification of PEGylated molecules requires careful consideration due to their unique properties.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying PROTAC building blocks like this compound.
-
Protocol: Use a C18 column with a water/acetonitrile or water/methanol gradient, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The gradient should be optimized to achieve good separation between the product and impurities.
-
-
Flash Column Chromatography: While less effective for highly polar molecules, it can be used for initial cleanup of less polar impurities.
-
Considerations: A highly polar mobile phase may be required, which can limit the choice of stationary phase.
-
-
Aqueous Wash: For specific impurities, a simple aqueous wash can be effective. For example, a byproduct formed from the reaction with taurine (used to scavenge a specific impurity) can be removed with a sodium bicarbonate wash.[1]
Q4: My final product appears to be degrading upon storage. How can I improve its stability?
A4: The stability of this compound is influenced by several factors.
-
Hydrolytic Instability: The ester and imide bonds in the molecule are susceptible to hydrolysis. The linker attachment point on the thalidomide scaffold significantly impacts stability, with linkers at the C4 position of the phthalimide ring generally showing greater stability than those at the C5 position.[2][6]
-
Storage Conditions: Store the compound as a dry solid at low temperatures (-20°C or -80°C) and protected from light.[7][8] For solutions, prepare them fresh and use them promptly. If storage in solution is necessary, use an anhydrous aprotic solvent like DMSO and store at -80°C.[7][8] Avoid repeated freeze-thaw cycles.[7]
-
-
pH Sensitivity: Avoid strongly acidic or basic conditions during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a multi-step process that can be broadly divided into three stages:
-
Synthesis of a functionalized thalidomide precursor: This usually involves introducing a reactive handle, such as a hydroxyl or amino group, onto the phthalimide ring of thalidomide. A common precursor is 4-hydroxythalidomide.
-
Synthesis of the PEG4-COOH linker: This involves preparing a tetraethylene glycol (PEG4) chain with a carboxylic acid at one end and a reactive group (e.g., a tosylate or a halide) at the other end to facilitate coupling with the thalidomide precursor.
-
Conjugation and deprotection: The functionalized thalidomide is then coupled to the reactive PEG linker, often through a Williamson ether synthesis if using a hydroxythalidomide and a tosylated PEG. Any protecting groups are then removed to yield the final this compound conjugate.
Q2: Which analytical techniques are essential for characterizing this compound?
A2: A combination of analytical techniques is crucial to confirm the identity and purity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the conjugate. 2D NMR techniques like COSY and HMBC can help in assigning complex spectra and confirming the connectivity of the thalidomide, PEG linker, and carboxylic acid moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. An ideal result is a single sharp peak.
Q3: What are the key safety precautions to take when working with thalidomide and its derivatives?
A3: Thalidomide is a known human teratogen and can cause severe birth defects.[9]
-
Handling: All manipulations involving thalidomide and its derivatives should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn.
-
Waste Disposal: All waste materials contaminated with thalidomide derivatives must be disposed of according to institutional and national guidelines for hazardous chemical waste.
-
Pregnancy Prevention: Female researchers of childbearing potential must take extreme caution and adhere to strict pregnancy prevention protocols.[9]
Quantitative Data Summary
The following table summarizes key data related to the stability of thalidomide-linker conjugates based on the linker attachment point.
| Linker Attachment Point | Relative Stability | Key Observations | Reference |
| C4-position (Phthalimide) | More Stable | Generally exhibits good aqueous stability. | [2][6] |
| C5-position (Phthalimide) | Less Stable | More susceptible to hydrolysis compared to C4-linked conjugates. | [2] |
| Imide Nitrogen (Glutarimide) | Variable | Stability is dependent on the overall structure. | [2] |
Experimental Protocols & Workflows
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: General synthetic workflow for this compound.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting low reaction yields.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolyzed metabolites of thalidomide: synthesis and TNF-alpha production-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assets.hpra.ie [assets.hpra.ie]
Technical Support Center: Optimizing Reaction Conditions for Coupling Thalidomide-PEG4-COOH
Welcome to the technical support center for the optimization of reaction conditions for coupling Thalidomide-PEG4-COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind coupling this compound to an amine-containing molecule?
A1: The coupling of this compound, which contains a terminal carboxylic acid, to an amine-containing molecule involves the formation of a stable amide bond. This is a condensation reaction that typically requires a coupling reagent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Q2: What are the most common coupling reagents for this type of reaction?
A2: A variety of coupling reagents can be used, broadly categorized as carbodiimides, uronium/aminium salts, and phosphonium salts.[1][2][3] Common examples include:
-
Carbodiimides: EDC (or EDAC), DCC, and DIC.[1] EDC is often preferred for its water solubility, which simplifies purification.[1]
-
Uronium/Aminium Salts: HATU, HBTU, and TBTU.[1][2] HATU is known for its high efficiency and ability to suppress racemization.[1][2]
-
Phosphonium Salts: PyBOP and BOP. PyBOP is generally favored over BOP due to the carcinogenic nature of the BOP byproduct.[2]
Q3: Why is an additive like HOBt or HOAt often included in the reaction mixture?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently used with coupling reagents, particularly carbodiimides.[1][2] They offer two main benefits:
-
Suppressing Racemization: For chiral molecules, these additives help to minimize the loss of stereochemical integrity at the alpha-carbon of the activated carboxylic acid.[1]
-
Improving Efficiency: They convert the initially formed active intermediate into a more stable and reactive active ester (e.g., OBt or OAt ester), which then reacts with the amine.[2] HOAt is generally more reactive than HOBt.[2]
Q4: What are suitable solvents for this coupling reaction?
A4: The choice of solvent is crucial and depends on the solubility of your starting materials. Common anhydrous aprotic polar solvents are typically used, such as:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)[2]
-
Acetonitrile (ACN)
It is critical to use anhydrous (dry) solvents, as the presence of water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive coupling reagent. 2. Presence of moisture in the reaction. 3. Suboptimal reaction temperature. 4. Steric hindrance of the amine. 5. Incorrect stoichiometry. | 1. Use a fresh bottle of coupling reagent. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the temperature. Start at room temperature, but consider cooling to 0°C for the activation step to minimize side reactions, then allowing it to warm to room temperature.[4] 4. Increase the reaction time or switch to a more powerful coupling reagent like HATU.[2] 5. Ensure the molar ratios of the coupling reagent and amine to the carboxylic acid are optimized. |
| Presence of Multiple Byproducts | 1. Side reactions of the coupling reagent. 2. Epimerization/racemization of a chiral center. 3. Self-condensation of this compound. 4. Formation of a guanidinyl byproduct with uronium reagents.[3] | 1. If using a carbodiimide like DCC, the dicyclohexylurea byproduct can be challenging to remove if not fully precipitated. Consider using EDC for easier aqueous workup.[1] 2. Add an anti-racemization agent like HOBt or HOAt.[1][2] 3. Control the addition of the coupling reagent, perhaps by adding it slowly to a solution of the carboxylic acid and amine. 4. Avoid a large excess of the uronium reagent relative to the carboxylic acid.[2] |
| Starting Material Remains Unreacted | 1. Insufficient amount of coupling reagent or amine. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Increase the equivalents of the coupling reagent and/or the amine. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Reactions can run from a few hours to overnight.[4] 3. Increase the reaction temperature, for example, from room temperature to 40-50°C, while monitoring for byproduct formation. |
Quantitative Data Summary
The following table provides typical starting points for optimizing your reaction conditions. The exact parameters will need to be determined empirically for your specific substrate.
| Parameter | Reagent/Condition | Recommended Starting Range | Notes |
| Stoichiometry | This compound | 1.0 eq | The limiting reagent. |
| Amine-containing Molecule | 1.0 - 1.5 eq | A slight excess can drive the reaction to completion. | |
| Coupling Reagent (e.g., HATU, EDC) | 1.0 - 1.5 eq | Using too much can lead to side reactions and purification challenges.[2][3] | |
| Additive (e.g., HOBt, HOAt) | 1.0 - 1.5 eq | Typically used in equimolar amounts to the coupling reagent. | |
| Base (e.g., DIPEA, TEA) | 2.0 - 4.0 eq | Required to neutralize acidic byproducts, especially with hydrochloride salts of reagents. | |
| Concentration | Substrate Concentration | 0.05 - 0.2 M | A higher concentration can increase the reaction rate, but may also increase the risk of side reactions. |
| Temperature | Reaction Temperature | 0°C to Room Temperature (approx. 25°C) | Activation is often performed at 0°C, followed by reaction at room temperature.[4] |
| Time | Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine completion.[4] |
Experimental Protocols
Protocol 1: General Coupling using HATU
This protocol describes a general procedure for coupling this compound with a primary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[2]
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine-containing molecule (1.2 eq) to the solution.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using EDC and HOBt
This protocol is suitable for reactions where a water-soluble carbodiimide is advantageous for purification.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[1]
-
HOBt (1-Hydroxybenzotriazole)[1]
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve this compound (1.0 eq), the amine-containing molecule (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, if using DCM, dilute with more DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine. If using DMF, dilute with water and extract with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for optimizing the coupling of this compound.
Caption: Simplified signaling pathway of a PROTAC utilizing a Thalidomide ligand.
References
Validation & Comparative
Validating CRBN Engagement of Thalidomide-PEG4-COOH PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the engagement of the E3 ligase Cereblon (CRBN) by Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-PEG4-COOH linker. We will explore supporting experimental data for analogous PROTACs, detail key experimental protocols, and present visual workflows to aid in the design and evaluation of these targeted protein degraders.
The Critical Role of CRBN Engagement
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC typically consists of a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase. In the case of a this compound PROTAC, the thalidomide moiety recruits the CRBN E3 ligase. The formation of a stable ternary complex between the target protein, the PROTAC, and CRBN is the initial and critical step for subsequent ubiquitination and degradation of the target. Therefore, robust validation of CRBN engagement is fundamental to PROTAC development.
Quantitative Comparison of PROTAC Performance
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations | Reference |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A direct, short linkage can be highly effective. | [1] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly decrease degradation potency. | [1] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may impede optimal ternary complex formation.[1] | [1] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be regained and is highly dependent on the specific PROTAC architecture. | [1] |
| 4-5 | BRD4 | H661 | < 0.5 | Not Specified | Longer linkers can restore high degradation potency. | [2] |
Note: The data presented is a synthesis of findings from multiple research articles and should be considered illustrative. The "hook effect," a phenomenon where PROTAC efficacy diminishes at higher concentrations, is also a critical factor to consider during data interpretation.
Alternative CRBN Ligands
While thalidomide and its analogs are widely used, concerns about their chemical stability and potential off-target effects have prompted the development of alternative CRBN ligands.
| Alternative Ligand | Key Advantages | Representative Binding Affinity (IC50 to CRBN) |
| Phenyl-Glutarimides (PG) | Improved chemical stability compared to traditional immunomodulatory imide drugs (IMiDs). | 2.191 µM[3] |
| Phenyl Dihydrouracils (PD) | Enhanced chemical stability and lack of a chiral center, which avoids issues with racemization. | Data not readily available |
Experimental Protocols for Validating CRBN Engagement
Accurate and robust validation of CRBN engagement is paramount. The following are detailed protocols for commonly employed assays.
Cellular Thermal Shift Assay (CETSA)
Principle: This method assesses direct target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with the this compound PROTAC at various concentrations for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Heating Step: For intact cells, wash and resuspend them in a suitable buffer. For cell lysates, prepare the lysate and then aliquot it. Heat the cell suspensions or lysates to a range of temperatures for a set time (e.g., 3 minutes).
-
Protein Extraction and Analysis: Lyse the cells (if using intact cells) to release the soluble proteins.
-
Pelleting of Aggregated Proteins: Centrifuge the samples at high speed to pellet the denatured and aggregated proteins.
-
Quantification of Soluble CRBN: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble CRBN in each sample using Western blotting with a CRBN-specific antibody or by mass spectrometry.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble CRBN as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Fluorescence Polarization (FP) Assay
Principle: FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger protein. In a competitive assay format, the ability of an unlabeled PROTAC to displace a fluorescently labeled CRBN ligand is measured.
Detailed Protocol:
-
Reagent Preparation: Prepare a solution of purified recombinant CRBN/DDB1 complex in an appropriate FP assay buffer. Prepare a solution of a fluorescently labeled thalidomide or pomalidomide tracer at a low nanomolar concentration. Prepare a serial dilution of the this compound PROTAC.
-
Assay Setup: In a black, low-binding microplate, add the CRBN/DDB1 complex, the fluorescent tracer, and the PROTAC dilutions. Include controls for no CRBN (tracer only) and no competitor (CRBN + tracer).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. The IC50 value, which is the concentration of the PROTAC that displaces 50% of the fluorescent tracer, can be determined by fitting the data to a sigmoidal dose-response curve.
AlphaLISA/AlphaScreen Assay
Principle: This is a bead-based immunoassay that measures the proximity of two molecules. Donor and acceptor beads are coated with molecules that recognize CRBN and the target protein, respectively. When the PROTAC brings CRBN and the target protein together, the beads come into close proximity, generating a chemiluminescent signal.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the purified target protein, CRBN/DDB1 complex, and the this compound PROTAC in the assay buffer.
-
Assay Setup: In a suitable microplate, add the target protein, CRBN/DDB1 complex, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for the formation of the ternary complex.
-
Addition of AlphaLISA Beads: Add the AlphaLISA acceptor beads (e.g., anti-tag coated) and donor beads (e.g., streptavidin-coated, if one protein is biotinylated) to the wells. Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed. The peak of this curve represents the optimal concentration for ternary complex formation.
Visualizing the Process: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the workflows of the key validation assays.
References
A Comparative Guide to E3 Ligase Linkers: Evaluating Thalidomide-PEG4-COOH in the PROTAC Landscape
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comprehensive comparison of Thalidomide-PEG4-COOH, a widely used Cereblon (CRBN) E3 ligase ligand conjugated to a four-unit polyethylene glycol (PEG) linker, with other classes of E3 ligase linkers. We will delve into the impact of linker composition and length on PROTAC efficacy, supported by experimental data and detailed protocols.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1][2] Its length, rigidity, and chemical composition profoundly influence several key parameters that govern the efficiency of protein degradation:
-
Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate the transfer of ubiquitin.[2]
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[3]
-
Physicochemical Properties: The linker's composition affects crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[4][5]
This compound: A Flexible and Hydrophilic Linker
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for the CRBN E3 ligase.[6][7] this compound combines this CRBN-recruiting moiety with a flexible and hydrophilic 4-unit PEG linker, terminating in a carboxylic acid group for conjugation to a target-binding ligand.[8][9][10]
Key Characteristics of PEG Linkers:
-
Hydrophilicity: The ethylene glycol repeats in PEG linkers enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these high-molecular-weight compounds.[11][12]
-
Flexibility: The flexible nature of the PEG chain provides conformational freedom, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[2][12]
-
Biocompatibility: PEG is a well-established biocompatible polymer used in various drug delivery applications.[12]
-
Tunable Length: PEG linkers can be synthesized with varying numbers of ethylene glycol units, allowing for systematic optimization of the linker length.[3][13]
Comparative Analysis of E3 Ligase Linkers
The choice of linker extends beyond PEG chains, with alkyl chains and more rigid structures also being widely employed. The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[14]
Alkyl Linkers
Alkyl chains are another common type of flexible linker. They are generally more hydrophobic than PEG linkers. The choice between a PEG and an alkyl linker can significantly impact a PROTAC's properties. For instance, in some cases, replacing an alkyl linker with a PEG linker of similar length can improve solubility and cell permeability.[1] However, in other contexts, the hydrophobicity of an alkyl chain might be advantageous for membrane traversal.
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine or piperidine, or feature alkynes and triazoles, offer less conformational flexibility.[1] This can be beneficial in pre-organizing the PROTAC into a conformation that is highly favorable for ternary complex formation, potentially leading to higher potency.[2] However, a rigid linker may also introduce steric hindrance if the geometry is not optimal, thereby preventing the formation of a productive complex.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize experimental data from various studies, showcasing the impact of linker length and composition on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 0 (no linker) | < 500 | > 80 | [7] |
| BRD4 | CRBN | PEG | 1-2 units | > 5000 | < 20 | [7] |
| BRD4 | CRBN | PEG | 4-5 units | < 500 | > 80 | [7] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [7] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [7] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [7] |
| ERα | VHL | Alkyl | 16 | ~1000 | ~95 | [15] |
Table 1: Impact of Linker Length on PROTAC Degradation Efficacy. This table illustrates that there is often an optimal linker length for a given PROTAC system. Both excessively short and long linkers can lead to a decrease in degradation potency.
| PROTAC System | Linker Composition | Key Finding | Reference |
| VHL-CRBN Homo-PROTAC | Alkyl vs. PEG | Alkyl linker induced CRBN degradation, while a PEG linker of similar length was significantly less active. | [14] |
| BTK-CRBN PROTACs | PEG | Longer PEG linkers (≥ 4 units) did not impair binary binding affinities, unlike shorter linkers. | [14] |
Table 2: Impact of Linker Composition on PROTAC Activity. This table highlights that the chemical nature of the linker, not just its length, plays a crucial role in determining PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the rigorous evaluation of PROTAC performance. Below are methodologies for key assays.
Western Blot for Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.[16]
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Western Blotting: Transfer proteins to a membrane. Block the membrane and incubate with primary and secondary antibodies.
-
Detection and Analysis: Add chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.
-
Data Analysis: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the ternary complex.
Isothermal Titration Calorimetry (ITC) [4]
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation, allowing for the calculation of the cooperativity factor (α).
-
Procedure:
-
Binary Binding: Titrate the PROTAC into a solution of either the E3 ligase or the target protein to determine the individual binding affinities.
-
Ternary Binding: Titrate the PROTAC into a pre-formed complex of the E3 ligase and the target protein to determine the apparent KD for ternary complex formation.
-
Cooperativity Calculation: The cooperativity factor (α = KD,binary / KD,ternary) indicates the extent to which the binding of one protein to the PROTAC enhances the binding of the other.
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) [6]
-
Objective: To measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation in real-time.
-
Procedure:
-
Immobilize one of the proteins (e.g., the E3 ligase) on the sensor surface.
-
Flow the PROTAC over the surface to measure binary binding.
-
Flow a mixture of the PROTAC and the target protein over the surface to measure ternary complex formation.
-
NanoBRET™ Ternary Complex Assay in Live Cells [4]
-
Objective: To detect and characterize ternary complex formation within a physiological cellular environment.
-
Procedure:
-
Co-transfect cells with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase component.
-
Treat cells with the PROTAC and the HaloTag® NanoBRET™ ligand.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which is generated when the NanoLuc® donor and the HaloTag® acceptor are brought into close proximity by the PROTAC.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
Conclusion
The linker is a critical component in the design of effective PROTACs, and its optimization is a multifaceted challenge. This compound offers a versatile and readily available building block for the construction of CRBN-recruiting PROTACs, leveraging the favorable physicochemical properties of a PEG linker. However, the experimental data clearly indicates that a "one-size-fits-all" approach to linker design is not applicable. A systematic evaluation of linker length and composition, using robust experimental methodologies, is paramount for the development of potent and selective protein degraders. The choice between flexible linkers like PEG and alkyl chains, and more rigid structures, must be carefully considered in the context of the specific target protein and E3 ligase pair to achieve optimal therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 三重複合体の形成 [promega.jp]
A Comparative Guide to the Efficacy of Thalidomide-Based and VHL-Based PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the choice of E3 ubiquitin ligase to be recruited. Among the most widely utilized are Cereblon (CRBN), recruited by thalidomide and its analogs, and the von Hippel-Lindau (VHL) E3 ligase.
This guide provides an objective comparison of the efficacy of thalidomide-based PROTACs, with a focus on those utilizing a Thalidomide-PEG4-COOH linker-ligand moiety, and VHL-based PROTACs. We will delve into their mechanisms of action, present supporting experimental data for representative PROTACs, and provide detailed methodologies for key experiments.
Mechanism of Action: A Tale of Two E3 Ligases
Both thalidomide-based and VHL-based PROTACs operate on the same fundamental principle: inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. However, the specific E3 ligase complexes they recruit differ, which can influence their efficacy and selectivity.
Thalidomide-Based PROTACs (Recruiting Cereblon)
Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are well-established ligands for Cereblon (CRBN).[1] CRBN is a substrate receptor within the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3][4] PROTACs incorporating a thalidomide moiety, often connected via a linker like PEG4-COOH, bind to CRBN and the target protein simultaneously, forming a ternary complex.[5][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation.
VHL-Based PROTACs
VHL-based PROTACs utilize ligands that mimic the natural substrate of the VHL E3 ligase, hypoxia-inducible factor 1α (HIF-1α).[7] VHL is part of the CUL2-RBX1-Elongin B/C E3 ubiquitin ligase complex (CRL2^VHL^).[5][8][9] Similar to their CRBN-recruiting counterparts, VHL-based PROTACs induce the formation of a ternary complex between the target protein and the VHL E3 ligase complex, leading to ubiquitination and degradation.[10]
Signaling Pathway Diagrams
Quantitative Comparison of Efficacy: A Case Study on BRD4 Degraders
To provide a quantitative comparison, we will examine the efficacy of well-characterized PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a key regulator of oncogene expression. ARV-825 is a potent CRBN-based PROTAC, while MZ1 is a widely studied VHL-based PROTAC.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL) cell lines | < 1 | > 95% | [11][12] |
| MZ1 | VHL | BRD4 | H661, H838 | 8, 23 | Complete at 100 nM | [13] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for PROTAC efficacy. Lower DC50 values indicate higher potency. Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust experimental methodologies. Below are detailed protocols for commonly used assays.
Western Blotting for Protein Degradation
This technique is a gold standard for quantifying the reduction of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[14]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.[14]
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[14]
Quantitative Proteomics
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of the proteome-wide effects of a PROTAC, enabling the assessment of both on-target efficacy and off-target liabilities.[16]
1. Sample Preparation:
-
Culture and treat cells with the PROTAC and vehicle control as described for Western blotting.
-
Harvest cells, extract proteins, and digest them into peptides using trypsin.[16]
2. Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags.
-
Pool the labeled samples.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the pooled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to identify and quantify them.
4. Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify and quantify proteins.
-
Determine the fold change in protein abundance for each protein in the PROTAC-treated samples relative to the control.
-
This allows for the precise quantification of on-target degradation and the identification of any off-target effects.
HiBiT Assay for Real-Time Degradation Kinetics
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time in live cells.
1. Cell Line Generation:
-
Use CRISPR/Cas9 to endogenously tag the target protein with the 11-amino-acid HiBiT peptide.[17]
2. Assay Procedure:
-
Plate the HiBiT-tagged cells in a white, opaque multi-well plate.
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the complementary Large BiT (LgBiT) protein and substrate.[17][18]
-
The interaction between HiBiT and LgBiT reconstitutes a functional NanoLuc® luciferase, generating a luminescent signal proportional to the amount of HiBiT-tagged protein.
-
Treat the cells with the PROTAC and measure the luminescence over time using a plate reader.
3. Data Analysis:
-
The decrease in luminescence directly correlates with the degradation of the target protein.
-
This method allows for the kinetic measurement of protein degradation, providing data on the rate of degradation in addition to DC50 and Dmax values.[17]
Conclusion
Both thalidomide-based (CRBN-recruiting) and VHL-based PROTACs are highly effective at inducing targeted protein degradation. The choice between them is often target- and cell-type dependent. Thalidomide-based ligands are generally smaller and may offer advantages in terms of physicochemical properties, while VHL-based PROTACs have also demonstrated broad efficacy.[19] As the case study on BRD4 degraders illustrates, both classes of PROTACs can achieve potent, sub-nanomolar degradation of their targets. Ultimately, the optimal choice of E3 ligase recruiter for a given therapeutic target will likely require empirical testing and careful optimization of the entire PROTAC molecule, including the target-binding ligand and the linker. The experimental protocols outlined in this guide provide a robust framework for evaluating and comparing the efficacy of these promising new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. gosset.ai [gosset.ai]
- 3. Cereblon - Wikipedia [en.wikipedia.org]
- 4. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The Vhl E3 ubiquitin ligase complex regulates melanisation via sima, cnc and the copper import protein Ctr1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
Unraveling the Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical, yet often empirically determined, component of a PROTAC is the linker connecting the target protein ligand and the E3 ligase recruiter. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity and tunable length. This guide provides a comparative analysis of different PEG linker lengths in PROTACs, supported by experimental data and detailed methodologies, to facilitate informed decision-making in PROTAC design.
The linker in a PROTAC is not a mere spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][2] An inappropriate linker length can lead to steric hindrance, preventing the formation of the ternary complex, or result in a non-productive conformation that does not lead to efficient ubiquitination.[3][4] Consequently, the length of the PEG linker directly influences the degradation efficiency, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]
Comparative Analysis of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that the optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[3][5] There is no universal "one-size-fits-all" linker length, and what proves effective for one target may be suboptimal for another. Below, we present a summary of quantitative data from studies investigating the impact of linker length on the degradation of various target proteins.
Data Presentation: Efficacy vs. PEG Linker Length
The following tables summarize the quantitative data on the impact of varying linker lengths on the degradation of different target proteins.
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line | Reference |
| PROTAC 11 | 9 | >1000 | <20 | VHL | MCF7 | [6] |
| PROTAC 12 | 12 | ~500 | ~60 | VHL | MCF7 | [6] |
| PROTAC 13 | 16 | ~100 | >80 | VHL | MCF7 | [6] |
| PROTAC 14 | 19 | ~500 | ~50 | VHL | MCF7 | [6] |
| PROTAC 15 | 21 | >1000 | <30 | VHL | MCF7 | [6] |
Note: The study by Cyrus et al. (2011) utilized alkyl/PEG-like linkers and reported the total number of atoms in the linker chain. The data clearly indicates that a 16-atom linker was optimal for ERα degradation in this series.
Table 2: p38α-Targeting PROTACs
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) for p38α | Dmax (%) for p38α | E3 Ligase | Cell Line | Reference |
| Compound 7a | 11 | >1000 | Not significant | Cereblon | HEK293 | [7] |
| Compound 7b | 14 | ~100 | ~90 | Cereblon | HEK293 | [7] |
| Compound 7c | 15 | ~30 | >95 | Cereblon | HEK293 | [7] |
| Compound 7d | 17 | ~100 | ~90 | Cereblon | HEK293 | [7] |
| Compound 7e | 20 | ~300 | ~70 | Cereblon | HEK293 | [7] |
Note: This study highlights that for p38α degradation, a linker length of 15 atoms was the most effective, with a decrease in potency observed for both shorter and longer linkers.
Mandatory Visualizations
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between linker length and PROTAC activity.
Figure 1: PROTAC Mechanism of Action.
Figure 2: Experimental Workflow for PROTAC Evaluation.
Figure 3: Linker Length and PROTAC Activity Relationship.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of any comparative analysis. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blot Analysis for Protein Degradation
This is a cornerstone technique for quantifying the reduction in target protein levels following PROTAC treatment.[1][8]
1. Cell Culture and Treatment:
-
Seed the chosen cell line (e.g., MCF7 for ERα, HEK293 for p38α) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTACs with varying PEG linker lengths in fresh cell culture medium. A typical concentration range is from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) and a negative control (e.g., a non-degrading inhibitor for the target protein).
-
Aspirate the old medium and add the medium containing the different concentrations of PROTACs and controls.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (total protein lysate) to new tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-ERα, anti-p38α) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of remaining protein for each treatment relative to the vehicle control (set to 100%).
-
The percentage of degradation is calculated as 100% - % remaining protein.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions, providing insights into the formation and stability of the ternary complex.[9][10]
1. Sample Preparation:
-
Express and purify the target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects. A commonly used buffer is 50 mM Tris pH 7.5, 150 mM NaCl.
-
Degas all solutions before the experiment to prevent air bubbles in the calorimeter.
2. Binary Binding Experiments:
-
PROTAC to E3 Ligase:
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform a series of injections of the PROTAC into the E3 ligase solution while monitoring the heat change.
-
Analyze the data using a one-site binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
-
PROTAC to Target Protein:
-
Repeat the above procedure, with the target protein in the cell and the PROTAC in the syringe.
-
3. Ternary Complex Formation Experiment:
-
To measure the binding of the PROTAC to the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase in the ITC cell with a molar excess of the target protein.
-
Titrate the PROTAC into the pre-formed binary complex of E3 ligase and target protein.
-
The resulting data will provide the apparent KD for the formation of the ternary complex.
4. Cooperativity Calculation:
-
The cooperativity factor (α) can be calculated using the formula: α = KD (binary) / KD (ternary).
-
An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
NanoBRET™ Ternary Complex Assay in Live Cells
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of protein-protein interactions, including ternary complex formation, within a live-cell context.[9][11]
1. Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
2. Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
Add a serial dilution of the PROTAC to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer equipped with the appropriate filters.
3. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that profoundly influences degradation efficacy. The presented data and experimental protocols underscore the necessity of empirical optimization of linker length for each specific target and E3 ligase combination. A systematic approach, exploring a range of linker lengths and employing robust analytical methods such as Western blotting, ITC, and NanoBRET, is essential for the development of potent and selective PROTAC-based therapeutics. This guide provides a foundational framework to aid researchers in the rational design and evaluation of novel PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison: Validating Target Protein Degradation with CETSA and Western Blot
For researchers, scientists, and drug development professionals navigating the complexities of targeted protein degradation, robust and reliable validation of target protein knockdown is paramount. This guide provides an objective comparison of two cornerstone techniques: the Cellular Thermal Shift Assay (CETSA) and the traditional Western Blot. We delve into their principles, offer detailed experimental protocols, and present a comparative analysis of their performance, supported by illustrative experimental data.
The advent of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] Verifying the efficacy of these degraders requires precise quantification of the target protein's disappearance from the cellular environment. While Western Blot has long been the gold standard for protein quantification, CETSA has emerged as a powerful tool to assess not only degradation but also target engagement in a physiologically relevant setting.[2][3]
Principles of Target Protein Degradation Validation
Targeted protein degradation hijacks the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system. A degrader molecule, such as a PROTAC, forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
To validate this process, researchers typically measure the reduction in the total amount of the target protein after treatment with a degrader. This is where techniques like Western Blot and, more recently, CETSA, play a crucial role.
Comparative Analysis: CETSA vs. Western Blot
Both CETSA and Western Blot can be employed to measure the extent of protein degradation. However, they operate on different principles and offer distinct advantages and limitations.
| Feature | Cellular Thermal Shift Assay (CETSA) | Western Blot |
| Primary Readout | Thermal stability of the target protein. | Abundance of the target protein. |
| Target Engagement | Directly measures target engagement by the degrader.[3] | Inferred from protein degradation. |
| Physiological Relevance | Can be performed in intact, live cells, preserving the native cellular context.[2] | Requires cell lysis, disrupting the cellular environment. |
| Throughput | Can be adapted to high-throughput formats (HT-CETSA).[4] | Traditionally low to medium throughput. |
| Quantitative Capability | Highly quantitative, enabling the determination of EC50 for target engagement. | Semi-quantitative to quantitative, depending on the experimental setup and controls. |
| Antibody Dependency | Requires specific antibodies for detection (in its most common format).[5] | Highly dependent on the specificity and quality of primary antibodies. |
| Information Provided | Provides insights into both target engagement and degradation.[6] | Primarily measures the outcome of degradation. |
Illustrative Quantitative Comparison of a Hypothetical PROTAC (Degrader X) Targeting Protein Y
The following table presents hypothetical data to illustrate the type of comparative analysis that can be performed.
| Parameter | CETSA (Isothermal Dose-Response) | Western Blot (Densitometry) |
| DC50 (nM) | 25 | 30 |
| Dmax (%) | 95 | 92 |
| Time to Dmax (hours) | 8 | 8 |
| Correlation (R²) | \multicolumn{2}{c | }{0.95} |
Note: This data is for illustrative purposes and highlights the expected correlation between the two methods in a successful degradation experiment.
Experimental Workflows and Signaling Pathways
To visualize the processes involved, the following diagrams illustrate the mechanism of PROTAC-mediated degradation and the experimental workflows for CETSA and Western Blot.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: CETSA experimental workflow.
Caption: Western Blot experimental workflow.
Detailed Experimental Protocols
For a direct comparison of CETSA and Western Blot in validating protein degradation, the initial steps of cell culture and treatment should be identical.
I. Cell Culture and Treatment (Common for both CETSA and Western Blot)
-
Cell Seeding: Plate the desired cell line at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: Treat the cells with a range of concentrations of the degrader molecule. Include a vehicle control (e.g., DMSO) and a positive control (a known degrader for the target, if available). A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the optimal degradation time.
II. CETSA Protocol (Isothermal Dose-Response Format)
-
Harvest and Resuspend: After the desired treatment time, harvest the cells and wash them with PBS. Resuspend the cell pellets in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquoting: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat Shock: Heat the samples at a predetermined temperature (the temperature at which a significant difference in stability is observed between the bound and unbound state, determined from a prior melt curve experiment) for 3 minutes. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Sample Preparation for Detection: Collect the supernatant and determine the protein concentration.
-
Detection: Analyze the amount of soluble target protein in the supernatant using Western Blot, ELISA, or mass spectrometry.
III. Western Blot Protocol
-
Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates, transfer to microfuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
Conclusion and Future Perspectives
Both CETSA and Western Blot are powerful techniques for validating target protein degradation. Western Blot provides a direct and widely accepted method for quantifying the reduction in total protein levels. CETSA, on the other hand, offers the unique advantage of simultaneously assessing target engagement and degradation in a cellular context, providing a more comprehensive understanding of a degrader's mechanism of action.[3] The choice of method will depend on the specific research question, available resources, and desired throughput. For high-throughput screening of degrader libraries, HT-CETSA formats are particularly advantageous.[4] For detailed mechanistic studies and confirmation of degradation, a combination of both techniques often provides the most robust and compelling data. As the field of targeted protein degradation continues to evolve, the synergistic use of these and other advanced techniques, such as mass spectrometry-based proteomics, will be crucial for the successful development of this promising new class of therapeutics.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pelagobio.com [pelagobio.com]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. pelagobio.com [pelagobio.com]
- 6. selvita.com [selvita.com]
Assessing the Selectivity of Thalidomide-PEG4-COOH Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by utilizing the cell's own ubiquitin-proteasome system. A common strategy in PROTAC design involves coupling a target-binding molecule with a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN), which is recruited by immunomodulatory drugs (IMiDs) like thalidomide and its derivatives.[1][2][3] The selectivity of these degraders is critical to their therapeutic success, as off-target degradation can lead to unintended cellular toxicities.[4][5] This guide provides a comprehensive comparison of methodologies to assess the selectivity of PROTACs that employ a thalidomide-based CRBN ligand, specifically with a PEG4-COOH linker, and compares its performance with alternative strategies.
Understanding the Core Components and Potential for Off-Target Effects
Thalidomide-based PROTACs are bifunctional molecules comprising a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits the CRBN E3 ligase.[5][6] The formation of a ternary complex between the POI, the PROTAC, and CRBN leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][7]
A significant concern with thalidomide-based degraders, including those utilizing pomalidomide, is the potential for off-target degradation of proteins, notably zinc-finger (ZF) proteins.[4][8] This off-target activity can be independent of the target-binding ligand and is an inherent property of the CRBN-binding moiety.[4] Therefore, rigorous assessment of selectivity is paramount in the development of these molecules.
Comparative Performance of E3 Ligase Ligands
The choice of E3 ligase ligand significantly influences a PROTAC's efficacy and selectivity. While thalidomide and its analogs (pomalidomide, lenalidomide) are widely used for CRBN recruitment, other E3 ligases like VHL are also frequently employed, offering a different selectivity profile.[1]
| PROTAC Component | E3 Ligase Recruited | Key Selectivity Considerations | Representative Degrader (Target) |
| Thalidomide/Pomalidomide | Cereblon (CRBN) | Potential for off-target degradation of neosubstrates like Ikaros (IKZF1), Aiolos (IKZF3), and zinc-finger proteins.[2][4] | ARV-110 (Androgen Receptor) |
| VHL Ligand | Von Hippel-Lindau (VHL) | Different off-target profile compared to CRBN-based degraders. Selectivity is influenced by the protein-protein interactions within the ternary complex.[9] | ARV-471 (Estrogen Receptor) |
| Novel CRBN Ligands | Cereblon (CRBN) | Phenyl Dihydrouracil derivatives are being explored as alternatives to glutarimide-based ligands to avoid chiral issues and potentially alter the off-target profile.[] | Experimental |
Experimental Protocols for Selectivity Assessment
A multi-faceted approach is crucial for a thorough evaluation of off-target protein degradation.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based quantitative proteomics is the gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.[1][8][11]
Methodology:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., those expressing the target protein) and treat with the Thalidomide-PEG4-COOH based degrader at various concentrations and time points. Include a vehicle control and a negative control (e.g., a molecule with a mutated CRBN binder that cannot form a ternary complex).[8]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from the different treatment conditions with isobaric tags to allow for multiplexing and accurate relative quantification.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[8]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that exhibit a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls are considered potential off-targets.[8]
Illustrative Proteomics Data for a Hypothetical Kinase-Targeting PROTAC:
| Protein | Function | Fold Change vs. Control (100 nM PROTAC) | p-value | On-Target/Off-Target |
| Target Kinase A | Signal Transduction | -4.5 | <0.001 | On-Target |
| ZFP91 | Zinc Finger Protein | -2.8 | <0.01 | Off-Target |
| IKZF1 | Transcription Factor | -3.1 | <0.01 | Off-Target |
| Kinase B | Signal Transduction | -1.2 | >0.05 | Not Significant |
| GAPDH | Housekeeping | -1.05 | >0.05 | Not Significant |
Validation of On-Target and Off-Target Degradation by Western Blot
Western blotting is a targeted approach used to validate the degradation of the intended protein of interest and any potential off-targets identified through proteomics.
Methodology:
-
Cell Lysis: Treat cells with the degrader as described for the proteomics experiment and lyse the cells in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein or potential off-target protein overnight at 4°C.[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]
-
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.[1]
Cellular Viability Assays
Assessing the impact of the degrader on cell viability can provide insights into the functional consequences of on- and off-target protein degradation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound based degrader and control compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS) to measure the relative number of viable cells.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the half-maximal growth inhibitory concentration (GI50).
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) to illustrate the underlying mechanisms and workflows.
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Workflow for global proteomics-based selectivity assessment.
Caption: Impact of a hypothetical SHP2 degrader on a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempro-innovations.com [chempro-innovations.com]
A Comparative Guide to Thalidomide, Lenalidomide, and Pomalidomide in PROTACs for Researchers
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical design parameter in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. This guide provides an objective comparison of these three widely used CRBN ligands in the context of PROTACs, supported by experimental data, detailed protocols for key experiments, and visualizations to elucidate their mechanisms and applications.
Performance Comparison: Binding Affinity and Degradation Efficiency
The efficacy of a PROTAC is fundamentally linked to its ability to form a stable ternary complex between the target protein and the E3 ligase. The affinity of the E3 ligase ligand for its target is a key determinant of the stability of this complex and, consequently, the efficiency of target protein degradation. Pomalidomide generally exhibits the highest binding affinity for CRBN, followed by lenalidomide and then thalidomide.[1] This trend in binding affinity often translates to the degradation potency of the resulting PROTACs.
CRBN Binding Affinity
The dissociation constants (Kd) of thalidomide, lenalidomide, and pomalidomide for CRBN have been determined by various biophysical methods. While exact values can vary between studies and experimental conditions, the general consensus is that pomalidomide binds most tightly to CRBN.
| Ligand | Dissociation Constant (Kd) for CRBN | Reference |
| Thalidomide | ~250 nM | [1] |
| Lenalidomide | ~178 nM | [2] |
| Pomalidomide | ~157 nM | [1] |
PROTAC Degradation Efficiency (DC50 and Dmax)
The performance of PROTACs is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes a comparative study of PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, utilizing either thalidomide or lenalidomide as the CRBN ligand. The data suggests that lenalidomide-based PROTACs can achieve significantly higher potency.
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 | [3] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [3] |
While direct head-to-head comparisons of PROTACs using all three ligands for the same target are not always available, the stronger CRBN binding affinity of pomalidomide suggests it can lead to more efficient ternary complex formation and, consequently, more potent protein degradation.[4] Pomalidomide-based PROTACs have also been reported to exhibit greater degradation selectivity and improved metabolic stability compared to their thalidomide-based counterparts.[4]
Signaling Pathways and Mechanisms
The fundamental mechanism of action for PROTACs involving these ligands is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a target protein.
Caption: General mechanism of a CRBN-recruiting PROTAC.
The structural differences between thalidomide, lenalidomide, and pomalidomide, particularly the addition of an amino group in lenalidomide and pomalidomide and a carbonyl group in pomalidomide, influence their binding to CRBN and the subsequent recruitment of neosubstrates.
Caption: Structures of Thalidomide, Lenalidomide, and Pomalidomide.
Experimental Protocols
Accurate and reproducible experimental data is paramount in the evaluation of PROTACs. Below are detailed protocols for key experiments to characterize and compare the performance of thalidomide-, lenalidomide-, and pomalidomide-based PROTACs.
Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.[5]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the ECL substrate and capture the signal using an imaging system.[5]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
References
A Comparative Guide to the Pharmacokinetic Properties of Thalidomide-PEG4-COOH PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading disease-causing proteins previously considered "undruggable."[1] Thalidomide and its derivatives are frequently incorporated into PROTAC design to recruit the E3 ubiquitin ligase Cereblon (CRBN).[1] The linker component, which connects the target-binding ligand to the E3 ligase ligand, is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic (PK) properties.[2] This guide provides a comparative analysis of the pharmacokinetic properties of PROTACs featuring a tetraethylene glycol with a terminal carboxylic acid (PEG4-COOH) linker and compares them with other common linker types.
The Role of the Linker in PROTAC Pharmacokinetics
The linker is not merely a spacer but an active contributor to the PROTAC's biological activity.[2] Its length, composition, and flexibility can significantly impact:
-
Ternary Complex Formation: A well-designed linker stabilizes the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3]
-
Physicochemical Properties: The linker's chemical makeup affects solubility and cell permeability. Hydrophilic linkers like PEG can improve aqueous solubility, while more hydrophobic linkers can enhance cell penetration.[3][4]
-
Metabolic Stability: The linker can be susceptible to metabolic degradation, which can lead to a short in vivo half-life and reduced therapeutic efficacy.[5][6]
Data Presentation: Comparing Linker Impact on Pharmacokinetics
The following tables summarize key pharmacokinetic parameters of thalidomide-based PROTACs with different linker types from preclinical studies. Direct comparison should be approached with caution, as experimental conditions such as dose, administration route, and animal species can significantly influence results.[1]
Table 1: Pharmacokinetic Parameters of PROTACs with Different Linker Types in Mice
| PROTAC Target & Linker Type | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Clearance (mL/h/kg) | Reference |
| Target A - PEG4-COOH | 10 mg/kg IV | 1500 | 0.1 | 2.5 | 3200 | N/A | 52 | Hypothetical Data |
| Target A - Alkyl Chain | 10 mg/kg IV | 1200 | 0.1 | 1.8 | 2500 | N/A | 67 | Hypothetical Data |
| Target A - Piperazine-based | 10 mg/kg IV | 1800 | 0.1 | 3.1 | 4100 | N/A | 41 | Hypothetical Data |
| Target B - PEG4-COOH | 20 mg/kg PO | 350 | 2.0 | 4.2 | 2100 | 35 | 159 | Hypothetical Data |
| Target B - Alkyl Chain | 20 mg/kg PO | 200 | 2.5 | 3.5 | 1300 | 22 | 256 | Hypothetical Data |
| Target B - Piperazine-based | 20 mg/kg PO | 500 | 1.5 | 5.0 | 3000 | 45 | 111 | Hypothetical Data |
Observations:
-
PEG4-COOH Linkers: Generally offer a balance of solubility and permeability. The ether linkages can be susceptible to oxidative metabolism, potentially affecting in vivo half-life.[5]
-
Alkyl Chain Linkers: These are often more hydrophobic, which can improve cell uptake but may decrease aqueous solubility.[7] They can be more metabolically stable than PEG linkers.
-
Piperazine-based Linkers: These rigid linkers can enhance metabolic stability and may pre-organize the PROTAC into a more bioactive conformation, potentially improving potency and pharmacokinetic properties.[7][8]
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on robust and validated bioanalytical methods. The following sections detail typical experimental procedures for evaluating thalidomide-based PROTACs.
1. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the PROTAC in plasma.
-
Protocol:
-
The PROTAC is incubated in plasma from the relevant species (e.g., mouse, rat, human) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent PROTAC.
-
The in vitro half-life (t½) is then calculated.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To evaluate the passive permeability of a PROTAC across an artificial membrane.[9][10]
-
Protocol:
-
A filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[11]
-
The donor wells are filled with a solution of the PROTAC in a buffer at a specific pH.
-
The acceptor wells are filled with a corresponding buffer.
-
The plate is incubated at room temperature for a set period (e.g., 4-18 hours).
-
The concentration of the PROTAC in both the donor and acceptor wells is determined by LC-MS/MS.[11]
-
The apparent permeability coefficient (Papp) is calculated.[9]
-
3. In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of a PROTAC after administration to mice.[12]
-
Protocol:
-
A cohort of mice is administered the PROTAC via the desired route (e.g., intravenous, oral).[12]
-
Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Plasma is isolated by centrifugation.
-
The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.[1]
-
Pharmacokinetic parameters such as Cmax, Tmax, t½, and AUC are calculated using appropriate software.[12]
-
Visualizations
To better understand the complex biological processes and experimental workflows, the following diagrams illustrate the mechanism of action for thalidomide-based PROTACs and a typical experimental workflow for their pharmacokinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CRBN-Binding Moieties for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex, has emerged as a pivotal target in the field of targeted protein degradation (TPD). Small molecules that bind to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This principle is the foundation for the therapeutic success of immunomodulatory drugs (IMiDs) and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive, data-driven comparison of different CRBN-binding moieties, offering insights into their performance and the experimental methodologies used for their evaluation.
Overview of CRBN-Binding Moieties
The most well-characterized CRBN binders are derived from the thalidomide scaffold, including its analogs lenalidomide and pomalidomide. These molecules, collectively known as IMiDs, bind to a specific pocket in CRBN, allosterically modifying the ligase complex to recognize and degrade "neosubstrates" such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] More recently, a new generation of CRBN E3 ligase modulators (CELMoDs) with improved potency and differentiated neosubstrate profiles have been developed.[2] Furthermore, the discovery of non-IMiD binders is expanding the chemical space for CRBN-targeted therapeutics.[3][4]
Quantitative Comparison of CRBN Binders
The affinity of a ligand for CRBN is a critical parameter that influences its efficacy in inducing the degradation of target proteins. The following table summarizes the binding affinities of various CRBN-binding moieties reported in the literature.
| Moiety | Binding Affinity (Kd or IC50 to CRBN) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [5][6] |
| Lenalidomide | ~178 nM | Not Specified | [5][6] |
| Pomalidomide | ~157 nM | Not Specified | [5][6] |
| Iberdomide (CC-220) | IC50 = 60 nM | TR-FRET | [7] |
| CC-885 | - | - | [8] |
| YJ1b | IC50 = 0.206 µM | TR-FRET | [9] |
| Phenyl-glutarimide derivatives | - | - | [10] |
| Benzamide derivatives | - | - | [3][4] |
Note: Binding affinities can vary depending on the specific assay conditions and the protein construct used. Direct comparison between different studies should be made with caution.
Neosubstrate Degradation Profile
The choice of CRBN-binding moiety can significantly influence the profile of degraded neosubstrates. While classical IMiDs are known to degrade IKZF1 and IKZF3, newer CELMoDs and other novel binders can exhibit distinct specificities.
| Moiety | Key Neosubstrates Degraded | Reference |
| Thalidomide | IKZF1, IKZF3 (less efficient) | [6] |
| Lenalidomide | IKZF1, IKZF3, CK1α | [2][8] |
| Pomalidomide | IKZF1, IKZF3, ARID2 | [2] |
| Iberdomide (CC-220) | IKZF1, IKZF3 (more efficient than lenalidomide and pomalidomide) | [2] |
| CC-885 | GSPT1 | [11] |
| Phenyl-glutarimide derivatives | Aiolos, GSPT1 | [10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CRBN-binding moieties, it is crucial to visualize the underlying biological pathways and the experimental workflows used to study them.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation | CoLab [colab.ws]
- 11. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thalidomide-PEG4-COOH: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Thalidomide-PEG4-COOH, a crucial component in PROTAC® research and development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
This compound and its derivatives are potent compounds that require careful handling throughout their lifecycle, including disposal. Improper disposal can pose significant risks to human health and the environment. Therefore, all waste containing this substance must be treated as hazardous waste.
I. Essential Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety protocols.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE must be worn at all times when handling this compound waste:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A lab coat is required to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
II. Waste Characterization and Segregation
Proper characterization and segregation of the waste stream are crucial for compliant disposal. Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated lab supplies (e.g., pipette tips, gloves, weigh paper), unused or expired solid compound. | Clearly labeled, sealed, and compatible hazardous waste container. |
| Liquid Waste | Solutions containing this compound, solvent rinses of contaminated glassware. | Clearly labeled, sealed, and compatible hazardous waste container. |
| Sharps Waste | Contaminated needles, syringes, scalpels, and broken glassware. | Puncture-resistant, clearly labeled sharps container. |
| Empty Containers | Original containers of this compound. | Triple-rinse with a suitable solvent; collect rinsate as hazardous liquid waste. Deface the label and dispose of the container as per institutional guidelines. |
III. Step-by-Step Disposal Procedure
-
Waste Accumulation:
-
All waste contaminated with this compound must be collected at the point of generation in a designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is in a well-ventilated area, away from incompatible materials.
-
-
Container Management:
-
Use containers that are compatible with the chemical waste and are in good condition with secure, leak-proof closures.[1]
-
Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents.[1]
-
Keep waste containers closed at all times except when adding waste.[2]
-
-
Documentation:
-
Maintain a detailed log of the waste generated, including the quantity and date.
-
-
Storage:
-
Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.[4]
-
IV. Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Non-essential personnel should leave the immediate area.
-
Notify: Inform your supervisor and the institutional EHS office.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an appropriate absorbent material to contain the spill, working from the outside in.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
V. Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always prioritize safety and consult with your EHS office for any questions or concerns.
References
Personal protective equipment for handling Thalidomide-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Thalidomide-PEG4-COOH, a potent compound requiring stringent safety protocols. Due to its thalidomide core, this compound must be handled with extreme caution, recognizing its teratogenic and toxic properties.[1][2][3][4] Adherence to these guidelines is paramount for ensuring personnel safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling Solids (weighing, aliquoting) | Primary: - Gloves: Double-gloving with chemical-resistant nitrile gloves.[5] Inspect for tears or punctures before use.- Gown: Disposable, long-sleeved, seamless gown with tight-fitting cuffs that closes in the back.[6]- Eye Protection: Safety goggles with side-shields.[1]- Respiratory Protection: An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling powders outside of a containment system.[1][6][7] |
| Handling Solutions (dissolving, transferring) | Primary: - Gloves: Chemical-resistant nitrile gloves.[5]- Gown: Disposable, long-sleeved gown.[6]- Eye Protection: Safety goggles with side-shields.[1] A face shield may also be necessary to protect against splashes.[6] |
| General Laboratory Operations | Primary: - Standard laboratory coat, safety glasses, and gloves should be worn at all times in the designated handling area. |
II. Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
A. Preparation and Weighing:
-
Designated Area: Designate a specific area within a fume hood for handling this compound.
-
Decontamination: Before and after work, decontaminate the designated area with a suitable solvent.
-
Weighing: If possible, weigh the compound directly within the containment of a fume hood. Use a disposable weighing dish.
B. Dissolving the Compound:
-
Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Mixing: Use a vortex mixer or gentle agitation to dissolve the compound. Avoid sonication, which can generate aerosols.
C. Storage:
-
Container: Store this compound in a clearly labeled, tightly sealed container.
-
Temperature: Store at 2-8°C for short-term storage and -20°C to -80°C for long-term storage, protected from light.[8]
-
Security: Store in a locked and designated area.[9]
III. Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound must be treated as hazardous waste.[1]
A. Waste Segregation and Collection:
| Waste Type | Disposal Procedure |
| Solid Waste | - Sharps: Needles, scalpels, etc., must be placed in a puncture-resistant sharps container labeled as "Hazardous Waste."- Contaminated PPE and Labware: Gloves, gowns, pipette tips, and other disposables must be double-bagged in clearly labeled hazardous waste bags.[5] |
| Liquid Waste | - Collect all liquid waste containing this compound in a leak-proof, compatible container with a secure cap.[5]- The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[5]- Do not discharge to sewer systems.[1] |
| Empty Containers | - Triple-rinse the empty container with a suitable solvent.[5]- Collect the rinsate as hazardous liquid waste.[5]- After triple-rinsing, the container can be disposed of in regular trash, though puncturing it to prevent reuse is recommended.[5] |
B. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[5]
-
The recommended method of disposal is controlled incineration at a licensed chemical destruction plant.[5][7]
IV. Spill Management
In the event of a spill, immediate and proper cleanup is critical.
A. Spill Response Protocol:
| Step | Action |
| 1. Evacuate | - Evacuate all non-essential personnel from the immediate area.[1] |
| 2. Ventilate | - Ensure the area is well-ventilated.[1][5] |
| 3. PPE | - Don appropriate PPE, including respiratory protection, before entering the spill area.[5] |
| 4. Contain | - If the spill is a powder, gently cover it with a damp cloth or absorbent material to prevent dust from becoming airborne.[1]- For liquid spills, use an absorbent material to contain the spill.[5] |
| 5. Clean | - Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1][5] |
| 6. Decontaminate | - Decontaminate the spill area with a suitable solvent. It is recommended to decontaminate the area twice.[1] |
| 7. Dispose | - Dispose of all contaminated cleaning materials as hazardous waste.[1][5] |
V. Procedural Workflow
Caption: Workflow for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. aiha.org [aiha.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
